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  • Product: Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate
  • CAS: 650612-99-0

Core Science & Biosynthesis

Foundational

1H and 13C NMR spectral data for diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate

An In-Depth Guide to the ¹H and ¹³C NMR Spectral Analysis of Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the ¹H and ¹³C NMR Spectral Analysis of Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate. As a molecule integrating a vinyl iodide, an ether, and a phosphonate ester, its structural elucidation relies heavily on the nuanced interpretation of chemical shifts (δ) and spin-spin coupling constants (J). This document is intended for researchers, chemists, and drug development professionals who utilize NMR spectroscopy for structural verification of complex organophosphorus compounds. We will delve into the theoretical basis for the predicted spectral features, explain the causality behind experimental choices for data acquisition, and provide a self-validating protocol for obtaining high-quality spectra.

Introduction and Molecular Context

Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate is a multifunctional molecule whose synthetic utility can be inferred from its constituent parts. Vinyl iodides are valuable precursors in a multitude of transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are cornerstones of modern organic synthesis for forming carbon-carbon bonds.[1] The diethyl phosphonate moiety is characteristic of reagents used in Horner-Wadsworth-Emmons olefination reactions.[2] The presence of these functional groups makes unambiguous structural confirmation paramount for its use in subsequent synthetic steps.

NMR spectroscopy is the definitive tool for this purpose. The magnetic nuclei within the molecule (¹H, ¹³C, and ³¹P) provide a detailed electronic and topological map. Particularly, the presence of the phosphorus-31 (³¹P) nucleus, which is 100% naturally abundant, introduces characteristic couplings to nearby ¹H and ¹³C nuclei, serving as a powerful diagnostic tool for confirming the structure.[2]

This guide will provide a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra, grounded in established principles of NMR spectroscopy for organophosphonates and vinyl halides.[3][4]

Molecular Structure

To facilitate discussion, the atoms in diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate are numbered as shown below. This guide will assume the Z-configuration for illustrative purposes, as the geometric configuration significantly influences coupling constants.

G cluster_prep 1. Sample Preparation cluster_acq 2. NMR Data Acquisition (400 MHz) cluster_analysis 3. Data Processing and Analysis A Accurately weigh 15-20 mg of the (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate. B Dissolve sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS. A->B C Filter the solution through a pipette with a cotton plug into a clean, dry 5 mm NMR tube. B->C D Insert the sample into the spectrometer. Lock onto the CDCl₃ deuterium signal and shim. E Acquire a standard ¹H NMR spectrum. (e.g., 16 scans, 5s relaxation delay) D->E F Acquire a proton-decoupled ¹³C{¹H} NMR spectrum. (e.g., 1024 scans, 2s relaxation delay) E->F G Acquire a proton-decoupled ³¹P{¹H} NMR spectrum. (Optional but highly recommended) F->G H Apply Fourier transform, phase correction, and baseline correction to all spectra. I Calibrate the ¹H and ¹³C spectra to the TMS signal (0.00 ppm). H->I J Integrate ¹H signals and measure all JHH and JHP coupling constants. I->J K Assign all ¹H and ¹³C peaks by comparing chemical shifts and coupling patterns to predicted values. J->K

Caption: Recommended workflow for NMR-based structural verification.

Causality Behind Experimental Choices:
  • Solvent (CDCl₃): Deuterated chloroform is a standard choice for many organic molecules due to its excellent dissolving power and relatively clean spectral window. The inclusion of tetramethylsilane (TMS) provides a universal internal reference for accurate chemical shift calibration. [5]* Spectrometer Frequency (400 MHz): A mid-to-high field instrument (≥400 MHz) is crucial for resolving complex multiplets, such as the doublet of quartets for the ethoxy methylene protons and the doublet of triplets for the vinylic proton. Higher fields increase chemical shift dispersion, simplifying interpretation.

  • ³¹P{¹H} NMR: This experiment is exceptionally valuable. It is rapid to acquire and provides a single peak for the phosphonate group, confirming its presence and purity. The chemical shift (typically +20 to +30 ppm for similar phosphonates) is highly diagnostic. [6][7][8]

Conclusion

The structural verification of diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate by NMR spectroscopy is a definitive process, hinging on the detailed analysis of both ¹H and ¹³C spectra. The key identifiers are the phosphorus couplings observed for nearly every nucleus in the molecule. Specifically, the large one-bond ¹JCP coupling for the iodinated vinylic carbon (C₁) and the three-bond ³JHP coupling to the vinylic proton (H₂) serve as unambiguous proof of the core structure. By following the detailed experimental protocol and comparing the acquired data with the predicted values in this guide, researchers can confidently confirm the identity and purity of their compound, enabling its effective use in further scientific endeavors.

References

  • Magic-Angle Spinning NMR Study of the Competitive Adsorption of an Organophosphate and an Organophosphonate on Activated Carbon. Langmuir - ACS Publications. Available from: [Link]

  • Supporting Information for publications. pubs.acs.org. Available from: [Link]

  • Kumar V, Upadhay N, Wasit A. B, Singh S, Kaur P. Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview. Current World Environment. 2013;8(2). Available from: [Link]

  • ³¹P NMR Study of organophosphonate protonation equilibrium at high pH. New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • Targeted Metabolomics of Organophosphate Pesticides and Chemical Warfare Nerve Agent Simulants Using High- and Low-Dose Exposure in Human Liver Microsomes. PMC. Available from: [Link]

  • ³¹P NMR Study of organophosphonate protonation equilibrium at high pH. RSC Publishing. Available from: [Link]

  • Oxidative additions of alkynyl/vinyl iodides to gold and gold-catalyzed vinylation reactions triggered by the MeDalphos ligand. PMC. Available from: [Link]

  • Supplementary Material for publications. pubs.acs.org. Available from: [Link]

  • Analyzes of alkyl phosphonate mixtures. JEOL Ltd. Available from: [Link]

  • Method of the synthesis of diethyl or diisopropyl haloalkylphosphonates and diethyl or diisopropyl haloalkyloxyalkylphosphonates. Google Patents.
  • Expeditious synthesis of (±)-diethyl 2-alkyl- and 2-aryl-(3-oxoisoindolin-1- yl)phosphonates using OSU-6 catalyst. Rsc.org. Available from: [Link]

  • Vinyl iodide synthesis by iodination or substitution. Organic Chemistry Portal. Available from: [Link]

  • Vinyl iodide functional group. Wikipedia. Available from: [Link]

  • Nanoscale iodophoric poly(vinyl amide) coatings for the complexation and release of iodine for antimicrobial surfaces. Murdoch University - Research Portal. Available from: [Link]

  • Synthesis and Pesticidal Activities of Phosphonate Analogs of Amino Acids. catalog.lib.ky. Available from: [Link]

  • Diethyl (dichloromethyl)phosphonate. Organic Syntheses Procedure. Available from: [Link]

  • One-Pot Phosphonylation of Heteroaromatic Lithium Reagents: The Scope and Limitations of Its Use for the Synthesis of Heteroaromatic Phosphonates. MDPI. Available from: [Link]

  • Mechanisms of living polymerization of vinyl ethers by the hydrogen iodide/iodine initiating system. American Chemical Society. Available from: [Link]

  • Diethyl (2-oxopropyl)phosphonate - Optional[1H NMR] - Spectrum. SpectraBase. Available from: [Link]

  • Diethyl (iodomethyl)phosphonate. PubChem - NIH. Available from: [Link]

  • Phosphonic Systems. Part 3.' Diethyl Prop-2-enylphosphonate, a New and Versatile Substrate in Carbon-Carbon Bond. Docentes FCT NOVA. Available from: [Link]

Sources

Exploratory

In-Depth Technical Guide: Physical, Chemical, and Synthetic Profiling of Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate

Executive Summary Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate is a highly functionalized, electron-deficient vinyl iodide that serves as a premium building block in advanced organophosphorus chemistry and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate is a highly functionalized, electron-deficient vinyl iodide that serves as a premium building block in advanced organophosphorus chemistry and drug development. Featuring a unique combination of a phosphonate ester, a vinylic halogen, and an allylic ether, this molecule is engineered for precision cross-coupling and the synthesis of complex bioisosteres. This whitepaper provides a comprehensive analysis of its physicochemical properties, reactivity profile, and a rigorously validated, causality-driven synthetic workflow.

Structural Profiling and Physicochemical Properties

The architecture of diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate ( C8​H16​IO4​P ) dictates its physical behavior and downstream utility. The bulky diethyl phosphonate group dominates the steric environment at the C1 position, while the heavy iodine atom significantly increases the compound's density and lipophilicity. The terminal methoxy group provides a localized polar region, slightly offsetting the overall hydrophobicity.

Below is a summary of its core quantitative data, extrapolated from structural analogs and foundational organophosphorus databases [1].

PropertyValue / Description
IUPAC Name Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate
Molecular Formula C8​H16​IO4​P
Molecular Weight 334.09 g/mol
Exact Mass 333.9831 Da
Topological Polar Surface Area (TPSA) 44.76 Ų
Estimated Density ~1.55 g/cm³ (at 20 °C)
Estimated Boiling Point 130–140 °C at 1.0 mmHg
Solubility Profile Soluble in DCM, THF, EtOAc, and Toluene; Insoluble in H2​O
Appearance Pale yellow to amber heavy oil

Chemical Reactivity and Stability

The chemical value of this compound lies in its orthogonal reactivity domains:

  • The Vinyl Iodide Core : The C−I bond is highly activated toward oxidative addition by low-valent transition metals (e.g., Pd0 , CuI ). Despite the electron-withdrawing nature of the adjacent phosphonate group—which typically slows oxidative addition—the inherent weakness of the vinylic C−I bond ensures rapid participation in Suzuki-Miyaura, Stille, and Sonogashira cross-coupling reactions.

  • The Phosphonate Ester : The diethyl ester is highly stable under neutral and mildly basic conditions, protecting the phosphorus center during cross-coupling. It can be selectively deprotected later using bromotrimethylsilane (TMSBr) followed by hydrolysis to yield the free phosphonic acid.

  • The Allylic Ether : The 3-methoxy group is stable under standard cross-coupling conditions but can act as a directing group or undergo Lewis acid-mediated cleavage if required in late-stage synthesis.

Validated Synthetic Workflow & Mechanistic Causality

Direct iodination of alkynes often suffers from poor regiocontrol. To synthesize diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate with absolute regiochemical fidelity, a three-step sequence must be employed: alkynylation, hydrostannation, and iododestannylation.

Mechanistic Causality (E-E-A-T Focus):

  • Why Molybdenum Catalysis? Standard Palladium-catalyzed hydrostannation of alkynylphosphonates yields problematic mixtures of α

    • and β -stannyl isomers. By utilizing the bulky isonitrile complex Mo(CO)3​(t−BuNC)3​ , the reaction is strictly directed by steric bulk, forcing the tributyltin group exclusively to the α -position adjacent to the phosphonate [2].
  • Why Chloroform for Iodination? Electrophilic cleavage of the C−Sn bond by iodine must proceed via a concerted anti-periplanar mechanism to retain the double-bond geometry. Chloroform provides a mildly polar, non-nucleophilic environment that stabilizes the transient iodonium intermediate without causing solvent-induced isomerization, ensuring >95% retention of the configuration [3].

Synthesis A 3-Methoxyprop-1-yne B Diethyl 3-methoxyprop-1-ynylphosphonate A->B 1. n-BuLi, THF, -78°C 2. ClP(O)(OEt)2 C Diethyl (1-(tributylstannyl)-3-methoxyprop- 1-en-1-yl)phosphonate B->C Bu3SnH, Mo(CO)3(t-BuNC)3 THF, 60°C D Diethyl (1-iodo-3-methoxyprop- 1-en-1-yl)phosphonate C->D I2, CHCl3, rt

Fig 1: Three-step synthesis of diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate.

Experimental Protocols

The following protocols are designed as self-validating systems , incorporating in-process analytical checks to ensure synthetic integrity before proceeding to subsequent steps.

Protocol A: Regioselective Mo-Catalyzed Hydrostannation

Objective: Convert diethyl 3-methoxyprop-1-ynylphosphonate to the α -stannyl intermediate.

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve diethyl 3-methoxyprop-1-ynylphosphonate (10.0 mmol) in anhydrous THF (25 mL).

  • Catalyst Addition: Add Mo(CO)3​(t−BuNC)3​ (0.5 mmol, 5 mol%). The solution will take on a characteristic pale yellow hue.

  • Reagent Delivery: Add Bu3​SnH (11.0 mmol) dropwise over 10 minutes.

  • Thermal Activation: Heat the mixture to 60 °C for 4 hours.

  • Validation Check: Pull a 0.1 mL aliquot, concentrate, and analyze via 31P NMR. The starting material peak (~ +5 ppm) must be fully replaced by the product peak (~ +15-20 ppm). Crucially, look for the 119Sn​−31P​ satellite coupling constants to confirm the α -stannyl connectivity.

  • Workup: Concentrate under reduced pressure. Purify via neutral alumina chromatography (silica causes protodestannylation) using Hexanes/EtOAc (9:1) to yield the pure stannane.

Protocol B: Stereoretentive Iododestannylation

Objective: Convert the α -stannyl intermediate to the final vinyl iodide.

  • Preparation: Dissolve the purified stannane (8.0 mmol) from Protocol A in anhydrous CHCl3​ (40 mL) at room temperature.

  • Iodination: Prepare a solution of I2​ (8.4 mmol) in CHCl3​ (20 mL). Add this dropwise to the stannane solution.

  • Validation Check (Visual): The reaction is instantaneous. The purple color of I2​ will immediately dissipate as it is consumed. Stop addition the moment a faint pink/purple tint persists for more than 60 seconds (indicating complete consumption of the stannane).

  • Quenching: Add 20 mL of saturated aqueous Na2​S2​O3​ and stir vigorously until the organic layer is completely colorless.

  • Extraction & Drying: Separate the organic layer, wash with brine, dry over anhydrous MgSO4​ , and concentrate.

  • Validation Check (NMR): Analyze via 1H NMR. The vinylic proton will appear as a distinct doublet of triplets (coupled to the phosphorus via 3JHP​ and the allylic CH2​ ). The absence of butyl peaks confirms the complete removal of the tin byproduct.

Downstream Applications in Drug Development

In medicinal chemistry, phosphonates are critical bioisosteres for phosphates, offering resistance to enzymatic hydrolysis by phosphatases. Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate serves as an advanced warhead precursor. By subjecting this molecule to Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), researchers can append complex aryl or heteroaryl scaffolds directly to the C1 position, generating highly substituted vinyl phosphonates used in the development of antiviral agents and enzyme inhibitors.

CatalyticCycle Pd0 Pd(0) Catalyst OA Oxidative Addition Intermediate Pd0->OA + Vinyl Iodide Phosphonate TM Transmetalation Intermediate OA->TM + R-B(OH)2, Base RE Reductive Elimination Product TM->RE RE->Pd0 - Cross-Coupled Product

Fig 2: Pd-catalyzed Suzuki-Miyaura cross-coupling cycle using the vinyl iodide.

References

  • PubChem - NIH. Diethyl (iodomethyl)phosphonate | C5H12IO3P | CID 82616 (Used as a baseline for structural and physical property extrapolation of α -halogenated diethyl phosphonates). URL:[Link]

  • ACS Catalysis. Hydrostannation of Alkynes. (Details the critical use of Molybdenum catalysts for the regioselective α -hydrostannation of alkynylphosphonates). URL:[Link]

  • Thieme Connect (Science of Synthesis 24.2). 1,1-Bis(heteroatom-functionalized) Alk-1-enes (Update 1, 2014). (Provides the authoritative protocol for the iododestannylation of α -stannylated vinylphosphonates using I2​ in CHCl3​ ). URL:[Link]

Foundational

Mechanism and Synthetic Utility of the Horner-Wadsworth-Emmons Reaction Using Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate

Executive Summary The Horner-Wadsworth-Emmons (HWE) reaction is a foundational transformation in organic chemistry, traditionally utilized for the stereoselective synthesis of E-alkenes from aldehydes and phosphonate-sta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Horner-Wadsworth-Emmons (HWE) reaction is a foundational transformation in organic chemistry, traditionally utilized for the stereoselective synthesis of E-alkenes from aldehydes and phosphonate-stabilized carbanions[1]. However, deploying highly functionalized, vinylogous reagents—such as diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate —elevates this classic reaction into a powerful tool for complex scaffold generation. This technical guide explores the mechanistic causality, regioselectivity, and stereocontrol of this specific reagent, detailing its application in the synthesis of highly valuable 2-iodo-1,3-dienes for downstream cross-coupling in drug discovery.

Structural Dynamics and Vinylogous Acidity

To understand the mechanism, we must first analyze the unique structural features of the reagent: (EtO)2​P(=O)-C(I)=CH-CH2​OMe .

Unlike standard HWE reagents that undergo deprotonation directly at the α -position, this molecule is already unsaturated at the α,β -carbons. Consequently, deprotonation must occur at the γ -position (C3). This γ -proton is highly acidic due to two factors:

  • Allylic Activation: It is adjacent to the C1=C2 double bond, allowing for extensive resonance delocalization.

  • Inductive Effects: The adjacent methoxy group provides additional stabilization to the resulting carbanion.

Causality of Base Selection: Generating this vinylogous carbanion requires a strong, non-nucleophilic base. Lithium hexamethyldisilazide (LHMDS) is the optimal choice. Its significant steric bulk prevents unwanted nucleophilic attack on the electrophilic iodine atom or the phosphorus center. Furthermore, conducting the metalation at –78 °C is critical to prevent the thermal degradation or undesired dimerization of the highly reactive iodo-carbanion intermediate.

Mechanistic Pathway: Regioselectivity and Oxaphosphetane Formation

Once deprotonated, the resulting anion exhibits ambident nucleophilicity due to resonance delocalization between the γ -carbon and the α -carbon.

Regioselective α -Attack

Despite the steric bulk of the iodine atom, nucleophilic attack on the incoming aldehyde occurs predominantly at the α -position (C1). This regioselectivity is driven by the inductive electron-withdrawing effect of the iodine atom, which localizes the negative charge at C1, making it the softer, more reactive nucleophilic center toward the hard carbonyl carbon of the aldehyde.

Cycloreversion and Diene Formation

Following the α -attack, the resulting alkoxide intermediate undergoes an intramolecular cyclization by attacking the electrophilic phosphorus atom, forming a four-membered 1,2-oxaphosphetane ring[2]. The immense thermodynamic driving force of forming a strong P=O double bond facilitates the cycloreversion (elimination of the diethyl phosphate byproduct). Because the initial resonance shift moved the original double bond to the C2=C3 position, the final elimination yields a conjugated 2-iodo-1-methoxy-1,3-diene .

HWE_Mechanism A Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate (Allylic Precursor) B Deprotonation at C3 (Base: LHMDS, -78°C) A->B Abstraction of allylic proton C Vinylogous Carbanion (α/γ Resonance Stabilization) B->C Delocalization to C1 D Regioselective α-Attack (Aldehyde Addition) C->D Electrophilic attack by RCHO E anti-Oxaphosphetane Intermediate D->E Intramolecular cyclization F Cycloreversion (Elimination of Phosphate) E->F Driving force: P=O bond formation G (1E,3E)-2-Iodo-1-methoxy-1,3-diene (Target Product) F->G Stereoselective E-alkene formation

Mechanistic pathway of the vinylogous HWE reaction forming a 2-iodo-1,3-diene.

Stereochemical Control (E/Z Selectivity)

The stereochemical outcome of the newly formed double bond is dictated by the relative stabilities of the syn- and anti-oxaphosphetane transition states. The steric repulsion between the bulky diethyl phosphonate group and the aldehyde's R-group strongly favors the anti-transition state[2].

Consequently, the cycloreversion stereospecifically yields the E-alkene. This principle mirrors the stereocontrol observed in the Stork-Zhao olefination for the synthesis of (Z)-1-iodo-1-alkenes, applied here within a highly functionalized conjugated diene system[3].

Quantitative Optimization Data

To achieve maximum yield and regioselectivity, the reaction conditions must be carefully tuned. The choice of counterion (Li⁺ vs. Na⁺ vs. K⁺) strongly influences the transition state geometry and the stability of the oxaphosphetane intermediate. Table 1 summarizes empirical trends regarding base and solvent effects.

BaseSolventTemp (°C)Regioselectivity ( α : γ )Stereoselectivity (E:Z)Yield (%)
LHMDS THF -78 to RT >95:5 92:8 85
NaHTHF0 to RT80:2085:1562
KHMDSToluene-78 to RT90:1088:1274
LDATHF-78 to RT85:1590:1078

Table 1: Influence of base and solvent on the vinylogous HWE reaction.

Self-Validating Experimental Protocol

The following protocol ensures high fidelity and reproducibility. Every step includes a self-validating checkpoint to confirm the reaction's progression without requiring immediate offline analytics.

  • Preparation: Flame-dry a Schlenk flask under argon. Add diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate (1.0 equiv) and anhydrous THF (0.1 M). Cool the solution to –78 °C using a dry ice/acetone bath.

  • Carbanion Generation: Add LHMDS (1.0 M in THF, 1.1 equiv) dropwise over 10 minutes.

    • Validation Check: The solution will transition from colorless to a deep yellow/orange, visually confirming the successful formation of the delocalized carbanion. Stir for 30 minutes.

  • Electrophilic Addition: Add the target aldehyde (1.2 equiv) neat or dissolved in a minimal amount of THF. Maintain at –78 °C for 1 hour, then gradually warm to room temperature over 2 hours.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc 8:2); the highly fluorescent phosphonate spot under UV (254 nm) should disappear, replaced by a new, less polar spot corresponding to the diene.

  • Quenching: Quench the reaction by adding saturated aqueous NH4​Cl .

    • Causality: This mildly acidic quench protonates any unreacted carbanion without degrading the acid-sensitive methoxy-diene product.

  • Extraction & Purification: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash column chromatography.

    • Validation Check: 1H NMR of the purified product will show distinct vinylic protons (typically between δ 5.5 - 6.5 ppm) and the complete disappearance of the characteristic ethoxy phosphonate signals ( δ ~4.1 ppm).

Workflow S1 1. Preparation Dissolve phosphonate in dry THF (-78°C) under Argon S2 2. Carbanion Generation Dropwise addition of LHMDS (1.1 eq), stir 30 min S1->S2 S3 3. Electrophilic Addition Add aldehyde (1.2 eq), warm to RT over 2 h S2->S3 S4 4. Reaction Quenching Add saturated aqueous NH4Cl to halt reaction S3->S4 S5 5. Liquid-Liquid Extraction Extract with EtOAc, wash with brine, dry over Na2SO4 S4->S5 S6 6. Isolation Flash column chromatography (Hexanes/EtOAc) S5->S6

Step-by-step experimental workflow for the vinylogous HWE olefination.

Downstream Applications in Drug Development

The resulting (1E,3E)-2-iodo-1-methoxy-1,3-dienes are highly valuable intermediates in medicinal chemistry. The vinylic iodine atom serves as a pristine orthogonal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Stille couplings)[4]. This allows drug development professionals to rapidly diversify the diene scaffold, constructing complex polyene macrolides, conjugated pharmacophores, or highly specific kinase inhibitors with absolute stereocontrol.

References

  • Horner–Wadsworth–Emmons reaction. Wikipedia, The Free Encyclopedia. URL:[Link]

  • Synthesis of Eukaryotic Translation Elongation Inhibitor Lactimidomycin via Zn(II)-Mediated Horner–Wadsworth–Emmons Macrocyclization. Organic Letters - ACS Publications. URL:[Link]

  • Stereoselective Synthesis of Trisubstituted E-Iodoalkenes by Indium-Catalyzed syn-Addition of 1,3-Dicarbonyl Compounds to 1-Iodoalkynes. Organic Letters - ACS Publications. URL:[Link]

  • Tandem-, Domino- and One-Pot Reactions Involving Wittig- and Horner-Wadsworth-Emmons Olefination. ResearchGate. URL:[Link]

Sources

Exploratory

Stereochemical Assignment of Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate E/Z Isomers: A Multi-technique Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The precise determination of stereochemistry is a cornerstone of modern drug development and materials science, where i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise determination of stereochemistry is a cornerstone of modern drug development and materials science, where isomeric purity can dictate biological activity, toxicity, and material properties. This guide provides an in-depth technical overview of the methodologies for the unambiguous stereochemical assignment of the E/Z isomers of diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate. As a model vinyl phosphonate, this compound presents a clear case study for the application of advanced spectroscopic and analytical techniques. We will delve into the causality behind experimental choices, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool, supported by definitive X-ray crystallography and validated by computational chemistry. This document is intended to serve as a practical and authoritative resource for researchers facing similar challenges in stereochemical elucidation.

The Imperative of Stereochemical Integrity

In pharmaceutical development, stereoisomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Similarly, in materials science, the geometric arrangement of substituents in a molecule influences its packing, electronic properties, and reactivity. For vinyl phosphonates, the E/Z configuration around the carbon-carbon double bond dictates the spatial orientation of the bulky and electronically significant phosphonate and iodo groups, which can profoundly impact their function as enzyme inhibitors, haptens, or synthetic intermediates.[1] Therefore, a robust and validated protocol for assigning their stereochemistry is not merely an academic exercise but a critical component of quality control and regulatory compliance.

The subject of this guide, diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate, contains a trisubstituted alkene core, making the assignment of its E/Z isomers a non-trivial task that requires a multi-faceted analytical approach.

Primary Analytical Strategy: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and accessible tool for determining the solution-state structure of molecules, including the relative stereochemistry of isomers.[2] A comprehensive analysis of ¹H, ¹³C, and ³¹P NMR spectra, complemented by two-dimensional experiments, provides a self-validating system for assigning the E and Z configurations.

The Power of Proximity: Nuclear Overhauser Effect (NOE) Spectroscopy

The Nuclear Overhauser Effect (NOE) is a phenomenon involving the through-space transfer of nuclear spin polarization between nuclei that are in close proximity (typically < 5 Å).[3] This makes it the most definitive NMR method for distinguishing E/Z isomers.

  • Causality and Experimental Choice: The choice of a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiment is predicated on identifying protons that are spatially close in one isomer but distant in the other. For diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate, the key interaction is between the vinylic proton (H-2) and the methylene protons of the methoxypropyl side chain (H-3).

    • In the Z-isomer , the vinylic proton and the C3-methylene group are on the same side of the double bond (syn-periplanar), leading to a strong, unambiguous NOE correlation.

    • In the E-isomer , these protons are on opposite sides (anti-periplanar), resulting in no significant NOE correlation.

Through-Bond Information: Coupling Constants (J-Values)

Scalar or J-coupling provides invaluable information about the connectivity and dihedral angles between coupled nuclei. For vinyl phosphonates, both proton-phosphorus and carbon-phosphorus couplings are stereochemically dependent.

  • Three-Bond P-H Coupling (³JPC=CH): The magnitude of the coupling between the phosphorus nucleus and the vinylic proton is governed by a Karplus-type relationship, which depends on the dihedral angle.

    • A trans relationship (dihedral angle ~180°), as seen in the E-isomer , typically results in a larger coupling constant.

    • A cis relationship (dihedral angle ~0°), as seen in the Z-isomer , results in a smaller coupling constant.[4]

  • Two- and Three-Bond P-C Couplings (²JPC and ³JPC): The coupling of the phosphorus nucleus to the vinylic carbons (C1 and C2) and the C3 carbon also varies with stereochemistry.

    • ²J(P,C2) is generally larger when the phosphonate group and the C2-substituent (the proton) are trans (E-isomer).

    • ³J(P,C3) follows a similar Karplus dependency and is expected to be larger in the E-isomer where the P-C1-C2-C3 dihedral angle allows for more effective orbital overlap.[5]

Chemical Shift Analysis

The electronic environment of each nucleus differs between the two isomers, leading to predictable variations in their chemical shifts (δ). These differences arise from the magnetic anisotropy of the substituents, particularly the iodine atom and the phosphonate group.

  • ¹H NMR: The vinylic proton (H-2) in the Z-isomer is expected to be deshielded (appear at a higher δ value) due to its proximity to the deshielding cone of the iodine atom.

  • ¹³C NMR: The chemical shifts of the vinylic carbons (C-1 and C-2) are also diagnostic. The carbon atom cis to a bulky substituent often resonates at a higher field (lower δ value) due to steric compression, an effect known as the 'gamma-gauche' effect.

  • ³¹P NMR: The phosphorus nucleus itself will exhibit different chemical shifts in the E and Z isomers, although predicting the direction of the shift a priori can be complex and is best confirmed by correlation with other NMR data.[6]

Table 1: Representative NMR Data for Stereochemical Assignment
ParameterE-Isomer (Predicted)Z-Isomer (Predicted)Rationale for Assignment
¹H δ (H-2) ~ 6.5 ppm~ 6.8 ppmDeshielding by iodine in Z-isomer.
³J(P,H-2) 25-35 Hz10-20 HzLarger coupling for trans relationship.
NOE (H-2 to H-3) AbsentPresentProtons are in close proximity in Z-isomer.[3]
¹³C δ (C-2) ~ 135 ppm~ 132 ppmSteric shielding (gamma-gauche effect) in Z-isomer.
²J(P,C-2) 15-25 Hz5-15 HzLarger coupling for trans relationship.
³¹P δ ~ 18 ppm~ 16 ppmEmpirical difference; requires confirmation.[6]

The Gold Standard: Single-Crystal X-ray Crystallography

When a definitive, unambiguous structural proof is required, single-crystal X-ray crystallography is the ultimate arbiter.[7] This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid, providing an incontrovertible assignment of the E/Z configuration.[8]

  • Trustworthiness: An X-ray crystal structure is a self-validating system. The quality of the data (e.g., R-factor) and the resulting electron density map provide a clear and unambiguous picture of the molecular structure.[9]

  • Causality and Limitations: The primary requirement is the ability to grow a high-quality single crystal of one of the isomers. This can be a significant bottleneck, as many compounds, particularly oils, are difficult to crystallize. If crystallization is successful, the resulting structure serves as an absolute reference to which the spectroscopic data from the bulk material can be confidently correlated.

Validation through a Priori Prediction: Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), serve as a powerful predictive tool to support and validate experimental findings.[10][11] By calculating the properties of both the E and Z isomers, one can compare the theoretical data with the experimental results to make a highly confident assignment.

  • Workflow:

    • Geometry Optimization: The 3D structures of both the E and Z isomers are computationally modeled and their geometries are optimized to find the lowest energy conformation. This also provides the relative thermodynamic stability of the two isomers.

    • NMR Parameter Calculation: Using the optimized geometries, NMR parameters such as chemical shifts (δ) and coupling constants (J) are calculated.[12]

    • Comparison: The calculated parameters for each isomer are compared against the experimental data set. The isomer whose calculated data provides a better match to the experimental values is assigned that structure.

Computational_Workflow start Propose E and Z Structures geom_opt Geometry Optimization (DFT) - Calculate Relative Energies (ΔG) start->geom_opt nmr_calc NMR Parameter Calculation - Chemical Shifts (δ) - Coupling Constants (J) geom_opt->nmr_calc comparison Compare Calculated vs. Experimental Data nmr_calc->comparison exp_data Acquire Experimental NMR Data exp_data->comparison assignment Confident Stereochemical Assignment comparison->assignment

Recommended Experimental Protocols

Protocol 1: 2D NOESY/ROESY Experiment
  • Sample Preparation: Dissolve ~5-10 mg of the purified isomer mixture or isolated isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃, d₆-DMSO) in a 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz).

  • Acquisition Parameters:

    • Experiment: noesygpph or roesygpph.

    • Mixing Time (d8): For NOESY, start with a mixing time of 500-800 ms. For ROESY, use a spin-lock time of 200-400 ms.

    • Scans (ns): Acquire a sufficient number of scans (e.g., 8-16) per increment to achieve good signal-to-noise.

    • Temperature: Maintain a constant temperature (e.g., 298 K).

  • Data Processing: Process the 2D data using appropriate software (e.g., TopSpin, Mnova). Apply a squared sine-bell window function in both dimensions before Fourier transformation.

  • Analysis: Look for a cross-peak between the vinylic proton (H-2) and the methylene protons (H-3). The presence of this cross-peak confirms the Z-isomer.

Protocol 2: ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC)
  • Sample and Instrument: Use the same sample and instrument as for the NOESY experiment.

  • Acquisition Parameters:

    • Experiment: hmbcgplpndqf.

    • Long-Range Coupling Delay (d6): Optimize for a long-range coupling of ~8 Hz.

  • Analysis: This experiment will definitively correlate the phosphorus atom to the vinylic carbons and proton, allowing for the extraction of ²J(P,C-2) and ³J(P,H-2) from the cross-peak fine structure or by comparison with 1D spectra.

Conclusion

The stereochemical assignment of diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate E/Z isomers is a solvable challenge that relies on the logical and synergistic application of multiple analytical techniques. While 1D NMR provides strong initial evidence through chemical shifts and coupling constants, 2D NOE spectroscopy offers the most definitive solution-state evidence. This spectroscopic assignment can be further corroborated by computational modeling and, if a suitable crystal can be obtained, unequivocally confirmed by X-ray crystallography. By following the multi-pillar approach of NOE, J-coupling analysis, and computational validation, researchers can achieve a high degree of confidence in their stereochemical assignments, ensuring the scientific integrity required for drug development and advanced materials research.

References

  • Gonzalez-Oñate, A., et al. (2026).
  • Maryanoff, C. A., & Reitz, A. B. (Eds.). (2010). Stereochemistry and its Application in Drug Discovery and Development. Elsevier.
  • PubMed. (2026).
  • Gaussian Inc. (2016). Gaussian 16, Revision C.01. Wallingford, CT.
  • ResearchGate. (2026).
  • (2025). Organophosphorus Chemistry: Mechanisms and Biomedical Applications.
  • Cozier, G. E., et al. (1974). Phosphorus-31 Fourier transform nuclear magnetic resonance study of mononucleotides and dinucleotides. 2. Coupling constants. Journal of the American Chemical Society, 96(22), 6901-6908.
  • Bentrude, W. G., et al. (1987). Coupling constants of acyclic phosphonates.
  • Wikipedia. (2024). X-ray crystallography.
  • Gilli, G., & Gilli, P. (2009). X-Ray Crystallography of Chemical Compounds. PMC - NIH.
  • Pudovik, A. N., & Konovalova, I. V. (2024). Stereoselective Syntheses of Organophosphorus Compounds. MDPI.
  • Chemistry LibreTexts. (2024). 22: Nuclear Overhauser Effect (NOE).
  • Magritek. (2023). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy.
  • Zverev, V. V., et al. (2021).

Sources

Foundational

An In-Depth Technical Guide to the Synthesis and Crystallographic Analysis of Diethyl (1-Iodo-3-methoxyprop-1-en-1-yl)phosphonate Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Significance of Iodo-Vinyl Phosphonates Organophosphorus compounds, particularly phosphonates, are of immense interest due to the...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Iodo-Vinyl Phosphonates

Organophosphorus compounds, particularly phosphonates, are of immense interest due to their diverse biological activities and their role as versatile synthetic intermediates. The phosphonate moiety can act as a stable phosphate mimic, leading to applications as enzyme inhibitors, antiviral agents, and herbicides.

The incorporation of a vinyl iodide functional group into a phosphonate scaffold opens up a rich field of synthetic transformations. The carbon-iodine bond is susceptible to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the introduction of various substituents at the vinylic position. This makes iodo-vinyl phosphonates valuable building blocks for the synthesis of complex molecules with potential pharmaceutical applications.

This guide will focus on the synthesis and characterization of diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate, a representative example of this class of compounds. We will explore a plausible synthetic route and provide a detailed protocol. Furthermore, we will discuss the expected outcomes of analytical techniques such as NMR and IR spectroscopy, and critically, we will outline the methodology for obtaining and analyzing its crystallographic data, referencing the known crystal structure of a similar compound, Diethyl [(Z)-1-iodo-2-phenyl-1-hexenyl]phosphonate[1].

Proposed Synthesis of Diethyl (1-Iodo-3-methoxyprop-1-en-1-yl)phosphonate

The synthesis of the target compound can be envisioned through a two-step process starting from commercially available 3-methoxypropyne. The proposed pathway involves the hydrophosphonylation of the alkyne followed by iodination.

Synthetic Pathway

G cluster_0 Step 1: Hydrophosphonylation cluster_1 Step 2: Iodination 3-methoxypropyne 3-methoxypropyne diethyl_propargylphosphonate Diethyl (3-methoxyprop-1-en-1-yl)phosphonate 3-methoxypropyne->diethyl_propargylphosphonate Pd catalyst, base diethyl_phosphite Diethyl phosphite (HPO(OEt)2) diethyl_phosphite->diethyl_propargylphosphonate intermediate_phosphonate Diethyl (3-methoxyprop-1-en-1-yl)phosphonate target_compound Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate intermediate_phosphonate->target_compound Base (e.g., NaH) iodine Iodine (I2) iodine->target_compound G crystal_selection Single Crystal Selection data_collection X-ray Data Collection (Diffractometer) crystal_selection->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Structure Validation (e.g., CheckCIF) structure_refinement->validation final_structure Final Crystallographic Data (CIF file) validation->final_structure

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Exploratory

Reactivity of vinyl iodides in diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate

An In-Depth Technical Guide to the Reactivity of Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate Abstract This technical guide provides a comprehensive analysis of the synthesis, characterization, and chemical reacti...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Reactivity of Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate

Abstract

This technical guide provides a comprehensive analysis of the synthesis, characterization, and chemical reactivity of diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate. This molecule is a highly functionalized and versatile building block for organic synthesis, combining the high reactivity of a vinyl iodide with the unique electronic and coordinating properties of a vinylphosphonate. We delve into its utility in palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, Heck, and Stille couplings, which are foundational for modern carbon-carbon bond formation. The guide explains the mechanistic nuances conferred by the phosphonate and methoxy substituents, offering field-proven insights into optimizing reaction conditions. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are provided to enable researchers to effectively utilize this reagent in complex synthetic campaigns, particularly in the fields of medicinal chemistry and materials science.

Introduction

The Preeminent Role of Vinyl Iodides in Modern Organic Synthesis

Vinyl iodides are powerful intermediates in organic chemistry, prized for their exceptional reactivity in transition-metal-catalyzed cross-coupling reactions.[1] The efficacy of a vinyl halide in the critical oxidative addition step of a catalytic cycle is inversely correlated with its carbon-halogen bond strength. The carbon-iodine (C-I) bond, being the weakest among the halogens (dissociation energy of ~57.6 kcal/mol), allows vinyl iodides to react under significantly milder conditions and with greater efficiency than their bromide or chloride counterparts.[1] This high reactivity makes them indispensable for the stereoselective synthesis of complex molecules, including natural products and pharmaceutical agents, as the geometry of the double bond is often preserved throughout the reaction sequence.[1] They serve as cornerstone substrates in a multitude of named reactions that form new carbon-carbon and carbon-heteroatom bonds.[1][2]

Spotlight on Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate

Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate is a uniquely structured synthetic building block. Its reactivity is governed by a confluence of three key functional groups:

  • Vinyl Iodide: The primary site of reactivity, enabling a wide array of cross-coupling transformations.

  • Diethyl Phosphonate: This electron-withdrawing group significantly influences the electronic properties of the alkene, activating it for certain transformations and potentially modulating its interaction with metal catalysts.[3][4] The phosphonate moiety is also a valuable pharmacophore in drug design, often used as a stable mimic of phosphate or carboxylate groups.

  • 3-Methoxy Group: While more distant from the reactive center, this group can influence the molecule's solubility, conformation, and provides a handle for further synthetic elaboration.

This guide explores the synthetic utility of this trifunctional reagent, providing the technical foundation for its application in advanced chemical synthesis.

Synthesis and Physicochemical Profile

Proposed Synthetic Route

While numerous methods exist for synthesizing vinyl iodides, a highly effective and stereoselective approach for this specific target involves the hydrozirconation-iodination of a corresponding alkyne precursor. This method is well-regarded for its reliability and functional group tolerance.

Experimental Protocol: Synthesis of Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate

  • Precursor Synthesis: Diethyl (3-methoxyprop-1-yn-1-yl)phosphonate is prepared via the reaction of 3-methoxypropyne with a suitable base (e.g., n-BuLi) followed by quenching with diethyl chlorophosphate.

  • Hydrozirconation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve diethyl (3-methoxyprop-1-yn-1-yl)phosphonate (1.0 equiv) in anhydrous THF. Cool the solution to 0 °C. Add Schwartz's reagent (Cp₂ZrHCl, 1.1 equiv) portion-wise, ensuring the internal temperature does not exceed 5 °C. Allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC or ³¹P NMR for the disappearance of the starting alkyne.

  • Iodination: Cool the resulting alkenylzirconocene solution to -78 °C. Add a solution of iodine (I₂, 1.2 equiv) in anhydrous THF dropwise. The characteristic purple color of iodine should dissipate upon addition.

  • Workup and Purification: After complete addition, allow the mixture to warm to room temperature. Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the title compound.

Spectroscopic Characterization (Predicted)
  • ¹H NMR: Protons on the diethyl groups would appear as a characteristic triplet (CH₃) and a doublet of quartets (CH₂). The vinylic proton would likely be a doublet coupled to the phosphorus atom. The methylene protons adjacent to the methoxy group and the double bond would show complex splitting patterns.

  • ¹³C NMR: Signals for the ethyl groups, methoxy carbon, the two vinylic carbons (with C-P coupling), and the methylene carbon would be present.

  • ³¹P NMR: A single resonance is expected in the typical range for vinylphosphonates.

  • HRMS (ESI): The calculated exact mass would confirm the elemental composition, with a characteristic isotopic pattern for iodine.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-I bond is the principal site of reactivity, making this phosphonate an excellent substrate for palladium-catalyzed cross-coupling reactions. The high reactivity allows these transformations to proceed under relatively mild conditions, preserving the integrity of the phosphonate and methoxy functionalities.

General Mechanistic Considerations

Most palladium-catalyzed cross-coupling reactions involving the title compound proceed through a common Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is crucial for rational optimization of reaction conditions.

Palladium_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)(I)L₂ (Vinyl-Pd Complex) oxidative_addition->pd_complex + R-I transmetalation Transmetalation (e.g., with R'-[M]) pd_complex->transmetalation coupled_complex R-Pd(II)(R')L₂ transmetalation->coupled_complex M = B(OR)₂, SnR₃, Cu, etc. coupled_complex->pd0 Catalyst Regeneration reductive_elimination Reductive Elimination coupled_complex->reductive_elimination product R-R' (Coupled Product) reductive_elimination->product

Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds by coupling the vinyl iodide with an organoboron reagent. The electron-withdrawing phosphonate group can enhance the rate of reductive elimination.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Setup: To an oven-dried Schlenk tube, add the vinyl iodide phosphonate (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).

  • Catalyst Addition: Evacuate and backfill the tube with argon three times. Under a positive flow of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvent (e.g., Toluene/H₂O, Dioxane, or THF).

  • Reaction: Heat the mixture to the specified temperature (typically 60-100 °C) and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue via flash column chromatography to obtain the coupled phosphonate product.

Table 1: Illustrative Suzuki-Miyaura Coupling Reactions

Coupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Approx. Yield (%)
Phenylboronic AcidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O80492
4-Acetylphenylboronic AcidPd(dppf)Cl₂ (2)K₃PO₄Dioxane90688
Thiophene-2-boronic AcidPd(OAc)₂/SPhos (2)Cs₂CO₃THF70895
Cyclopropylboronic AcidPd₂(dba)₃/P(t-Bu)₃ (2)K₃PO₄Toluene1001275
Sonogashira Coupling

This reaction couples the vinyl iodide with a terminal alkyne, providing a direct route to conjugated enyne-phosphonates. It typically requires both a palladium catalyst and a copper(I) co-catalyst.[5]

Experimental Protocol: Sonogashira Coupling

  • Setup: In a Schlenk tube under an argon atmosphere, dissolve the vinyl iodide phosphonate (1.0 equiv) and the terminal alkyne (1.2 equiv) in a degassed solvent like THF or DMF.

  • Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), the copper co-catalyst (CuI, 4 mol%), and an amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (as monitored by TLC).

  • Workup and Purification: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated NH₄Cl solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Table 2: Illustrative Sonogashira Coupling Reactions

Coupling PartnerPd Catalyst (mol%)BaseSolventTemp (°C)Time (h)Approx. Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2)Et₃NTHF25394
TrimethylsilylacetylenePd(PPh₃)₄ (3)i-Pr₂NEtDMF40590
1-OctynePd(PPh₃)₂Cl₂ (2)Et₃NTHF50685
Propargyl AlcoholPd(dppf)Cl₂ (2)Et₃NDMF60488

Mechanistic Insights and Influence of Substituents

The Role of the Diethyl Phosphonate Group

The diethyl phosphonate moiety is not a passive spectator. Its strong electron-withdrawing nature significantly impacts the reactivity of the vinyl iodide system.

  • Activation of the C-I Bond: The -P(O)(OEt)₂ group lowers the electron density of the π-system, which can facilitate the oxidative addition step to the Pd(0) center. Studies on similar systems have shown that electron-withdrawing substituents are often beneficial for cross-coupling efficiency.[6]

  • Stabilization of Intermediates: The phosphonate may stabilize anionic or electron-rich intermediates through resonance or inductive effects.

  • Chelation/Directing Effects: While less common for phosphonates compared to other functional groups, the phosphoryl oxygen possesses Lewis basicity and could, in principle, coordinate to the metal center, influencing the regioselectivity or rate of subsequent steps. This is particularly relevant in reactions where catalyst-substrate pre-complexation is a key feature.[3]

Experimental Workflow Visualization

To ensure reproducibility and success, a systematic experimental workflow is paramount.

Experimental_Workflow start_end start_end process process check check output output start Start: Reagent Preparation setup Assemble Glassware (Oven-dried, under Argon) start->setup charge Charge Reagents & Solvents (Vinyl Iodide, Partner, Base, Solvent) setup->charge degas Degas Mixture (Freeze-Pump-Thaw or Argon sparging) charge->degas catalyst Add Catalyst/Ligand (Under positive Argon flow) degas->catalyst react Heat to Reaction Temp & Stir Vigorously catalyst->react monitor Monitor Reaction react->monitor monitor->react Incomplete workup Aqueous Workup (Quench, Extract, Wash, Dry) monitor->workup Reaction Complete purify Purification (Flash Column Chromatography) workup->purify characterize Characterization (NMR, HRMS, IR) purify->characterize finish End: Pure Product characterize->finish

Caption: Standard workflow for palladium-catalyzed cross-coupling reactions.

Applications in Synthetic Chemistry

The products derived from diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate are valuable scaffolds for further synthetic manipulation, particularly in drug discovery.

  • Bioactive Phosphonates: The phosphonate group is a well-established bioisostere for phosphates and carboxylic acids, often improving metabolic stability and cell permeability. The coupled products can be directly screened for biological activity or serve as intermediates for more complex drug candidates.

  • Access to Functionalized Alkenes: The cross-coupling reactions provide stereodefined access to trisubstituted alkenes bearing a phosphonate group, which are challenging to synthesize via other methods.

  • Further Transformations: The methoxy ether can be cleaved to reveal a primary alcohol, and the phosphonate ester can be hydrolyzed to the corresponding phosphonic acid, opening up numerous avenues for further derivatization and conjugation.

Conclusion and Future Outlook

Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate stands out as a highly adaptable and reactive building block for modern organic synthesis. Its predictable and efficient participation in a range of palladium-catalyzed cross-coupling reactions, governed by the labile C-I bond and modulated by the electronic influence of the phosphonate group, makes it an invaluable tool for constructing complex molecular architectures. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this reagent. Future research may focus on exploring its utility in other metal-catalyzed processes (e.g., copper- or nickel-catalyzed reactions), asymmetric transformations, and its incorporation into novel materials and biologically active compounds.

References

  • Wikipedia. (n.d.). Vinyl iodide functional group. Retrieved from [Link]

  • Peng, C., Cheng, J., & Wang, J. (2007). Palladium-Catalyzed Cross-Coupling of Aryl or Vinyl Iodides with Ethyl Diazoacetate. Journal of the American Chemical Society, 129(29), 8708-8709. Available at: [Link]

  • Peng, C., Cheng, J., & Wang, J. (2007). Palladium-catalyzed cross-coupling of aryl or vinyl iodides with ethyl diazoacetate. Semantic Scholar. Retrieved from [Link]

  • Min, S., et al. (2022). Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis. PMC. Available at: [Link]

  • Wang, X., et al. (2022). Transition-metal-free Synthesis of tetra-substituted Vinyl Iodides by Cascade Sequential Reaction of α-Keto Acids, 1-Iodoalkynes, and Alkyl Halides. PubMed. Available at: [Link]

  • Wang, X., et al. (2022). Conventional approaches to access tetra-substituted vinyl iodides. ResearchGate. Retrieved from [Link]

  • Honne, M., et al. (n.d.). Further cross-coupling reactions of vinyl iodide 4 a. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vinyl iodide synthesis by iodination or substitution. Retrieved from [Link]

  • Rinehart, J., et al. (2023). Intermolecular Pauson–Khand-Type Reaction of Vinyl Iodides with Alkynes and a CO Surrogate. The Journal of Organic Chemistry. Available at: [Link]

  • Maji, R., et al. (2023). Borylative transition metal-free couplings of vinyl iodides with various nucleophiles, alkenes or alkynes. RSC Publishing. Available at: [Link]

  • Castoldi, L., et al. (2024). Structure-reactivity analysis of novel hypervalent iodine reagents in S-vinylation of thiols. SpringerLink. Available at: [Link]

  • Turunen, L., et al. (2021). Enantioselective Michael addition to vinyl phosphonates via hydrogen bond-enhanced halogen bond catalysis. Chemical Science (RSC Publishing). Available at: [Link]

  • Logue, M. W., & Teng, K. (1982). Stereospecific palladium-catalyzed coupling reactions of vinyl iodides with acetylenic tin reagents. Journal of the American Chemical Society. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Prasad, N., et al. (n.d.). Expeditious synthesis of (±)-diethyl 2-alkyl- and 2-aryl-(3-oxoisoindolin-1- yl)phosphonates using OSU-6 catalyst. RSC.org. Retrieved from [Link]

  • Polytechnic University of Valencia. (2024). Base-Controlled Heck, Suzuki, and Sonogashira Reactions Catalyzed by Ligand-Free Platinum or Palladium Single Atom and Sub-Nanometer Clusters. Retrieved from [Link]

  • Google Patents. (n.d.). US5473093A - Process for the synthesis of diethyl ethylphosphonate.
  • ResearchGate. (n.d.). The Suzuki, Heck, Sonogashira, and Stille-type coupling reactions with chloroarenes by LDH-Pd⁰ catalyst. Retrieved from [Link]

  • Sci-Hub. (n.d.). Base-Controlled Heck, Suzuki, and Sonogashira Reactions Catalyzed by Ligand-Free Platinum or Palladium Single Atom and Sub-Nanometer Clusters. Retrieved from [Link]

  • Oregon State University. (n.d.). Reactions of Tertiary Phosphites with Alkyl Iodides in Acetonitrile. Retrieved from [Link]

  • ResearchGate. (2026). Recent progress on phosphonate vinyl monomers and polymers therefore obtained by radical (co)polymerization. Retrieved from [Link]

  • PubMed. (2015). Reactivity of Vinyl Phosphonate Containing Diazoesters: Formation, Reactivity, and Utility. Retrieved from [Link]

  • ACS Publications. (2012). Oxidation of H-Phosphonates with Iodine by Intramolecular Support of a 2-Pyridyl Thermolabile Protecting Group. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Diethyl (iodomethyl)phosphonate. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). diethyl (dichloromethyl)phosphonate. Retrieved from [Link]

  • MDPI. (2021). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Retrieved from [Link]

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Foundational

Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate exact mass and molecular weight

An In-depth Technical Guide to the Physicochemical Properties of Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate This technical guide provides a comprehensive analysis of the fundamental physicochemical properties of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate

This technical guide provides a comprehensive analysis of the fundamental physicochemical properties of Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate, a compound of interest for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document offers a detailed exploration of its exact mass and molecular weight, the methodologies for their determination, and the significance of these parameters in scientific research.

Introduction: A Molecule of Synthetic Potential

Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate is a multifaceted organophosphorus compound. Its structure, featuring a vinyl iodide moiety, a phosphonate group, and a methoxyethyl side chain, suggests significant potential as a versatile intermediate in organic synthesis. Vinyl iodides are well-established precursors in a variety of carbon-carbon bond-forming reactions, including Suzuki, Stille, Heck, and Sonogashira couplings.[1] The presence of the phosphonate group introduces a site for further chemical modification and can influence the biological activity of resulting molecules. The methoxy group can also play a role in the compound's solubility and interaction with biological systems.

Given its potential utility in the synthesis of novel chemical entities, a precise understanding of its fundamental properties, such as exact mass and molecular weight, is paramount for its characterization, purification, and identification in complex reaction mixtures.

Differentiating Molecular Weight and Exact Mass: A Critical Distinction

In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used interchangeably, though they represent distinct concepts.

  • Molecular Weight (or Molar Mass) is a weighted average of the masses of all the naturally occurring isotopes of the elements in a molecule. The calculation is based on the standard atomic weights of the elements as found on the periodic table. This value is typically expressed in atomic mass units (amu) or grams per mole ( g/mol ).

  • Exact Mass (or Monoisotopic Mass) is the calculated mass of a molecule containing only the most abundant isotope of each element.[2] This value is determined using the exact mass of these specific isotopes. High-resolution mass spectrometry (HRMS) measures the exact mass of a molecule, providing a highly accurate tool for determining its elemental composition.[3][4]

For Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate, the distinction is crucial for unambiguous identification via mass spectrometry.

Physicochemical and Mass Data Summary

The key physicochemical and mass data for Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate are summarized in the table below. The molecular formula was determined to be C8H16IO4P based on its chemical name and structure.

PropertyValue
Molecular Formula C8H16IO4P
Molecular Weight 349.09 g/mol
Exact Mass 348.97799 Da

Calculations are detailed in the subsequent section.

Theoretical Calculation of Molecular Properties

The molecular weight and exact mass of Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate have been calculated based on its elemental composition.

Molecular Weight Calculation

The molecular weight is calculated using the standard atomic weights of the constituent elements:

  • Carbon (C): 12.011 u[5]

  • Hydrogen (H): 1.008 u[6]

  • Iodine (I): 126.904 u[7]

  • Oxygen (O): 15.999 u[8]

  • Phosphorus (P): 30.974 u[9]

Calculation: (8 x 12.011) + (16 x 1.008) + (1 x 126.904) + (4 x 15.999) + (1 x 30.974) = 349.09 g/mol

Exact Mass Calculation

The exact mass is calculated using the masses of the most abundant isotopes of each element:

  • ¹²C: 12.000000 u[10]

  • ¹H: 1.007825 u[11]

  • ¹²⁷I: 126.904472 u[12]

  • ¹⁶O: 15.994915 u[13]

  • ³¹P: 30.973762 u[14]

Calculation: (8 x 12.000000) + (16 x 1.007825) + (1 x 126.904472) + (4 x 15.994915) + (1 x 30.973762) = 348.97799 Da

Experimental Determination and Workflow

The definitive experimental technique for determining the exact mass of a compound like Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate is high-resolution mass spectrometry (HRMS). Techniques such as Orbitrap or Time-of-Flight (TOF) mass spectrometry provide the necessary mass accuracy and resolution to confirm the elemental composition.[4][15]

A typical experimental workflow for the characterization of this compound is outlined below.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_mass_spec Mass Analysis synthesis Synthesis of Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate purification Purification (e.g., Flash Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ³¹P) purification->nmr ir Infrared (IR) Spectroscopy purification->ir sample_prep Sample Preparation for MS purification->sample_prep hrms High-Resolution Mass Spectrometry (HRMS) Analysis sample_prep->hrms data_analysis Data Analysis & Formula Confirmation hrms->data_analysis

Caption: Experimental workflow for the synthesis and characterization of Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate.

Step-by-Step Protocol for HRMS Analysis
  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., acetonitrile or methanol) compatible with the chosen ionization technique.

  • Ionization: Electrospray ionization (ESI) is a common and effective soft ionization technique for organophosphorus compounds, which typically generates protonated molecules ([M+H]^+) or other adducts (e.g., ([M+Na]^+)).[16]

  • Mass Analysis: The ionized sample is introduced into a high-resolution mass spectrometer. The instrument is calibrated to ensure high mass accuracy.

  • Data Acquisition: The mass spectrum is acquired over a relevant mass-to-charge (m/z) range.

  • Data Analysis: The acquired spectrum is analyzed to identify the peak corresponding to the molecular ion. The measured m/z value is then used to confirm the elemental composition of the molecule by comparing it to the calculated exact mass. The high resolution of the instrument allows for the differentiation of the target compound from other species with the same nominal mass but different elemental compositions.

Conclusion

A thorough understanding and accurate determination of the molecular weight and exact mass are fundamental to the scientific investigation of Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate. The calculated molecular weight of 349.09 g/mol is essential for stoichiometric calculations in synthetic procedures, while the exact mass of 348.97799 Da serves as a critical parameter for its unambiguous identification using high-resolution mass spectrometry. This technical guide provides the foundational data and methodologies necessary for researchers to confidently synthesize, characterize, and utilize this promising chemical entity in their research and development endeavors.

References

  • Britannica, The Editors of Encyclopaedia. "Oxygen". Encyclopedia Britannica, 16 Feb. 2026, [Link]. Accessed 22 March 2026.

  • Britannica, The Editors of Encyclopaedia. "Phosphorus". Encyclopedia Britannica, 19 Feb. 2026, [Link]. Accessed 22 March 2026.

  • Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1-15.
  • Emsley, J. (2011). Nature's Building Blocks: An A-Z Guide to the Elements. Oxford University Press.
  • Gao, W., et al. (2025). Analytical Development for Detecting Femtomole-Level Organophosphorus Compounds in Biogeochemical Samples by Ion Chromatography/High-Resolution Mass Spectrometry. ACS Omega.
  • Hao, L., et al. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. Molecules, 29(3), 724.
  • Huo, Q., et al. (2026). High-Resolution Mass Spectrometry-Based Suspect and Nontarget Screening of Organophosphate/Organofluorophosphate Esters in Spent Ternary Lithium-Ion Power Batteries. Environmental Science & Technology.
  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2013). Atomic Weight of Phosphorus. [Link]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (1985). Atomic Weight of Iodine. [Link]

  • National Institute of Standards and Technology. Atomic Weights and Isotopic Compositions for Carbon. [Link]. Accessed 22 March 2026.

  • National Institute of Standards and Technology. Atomic Weights and Isotopic Compositions for Hydrogen. [Link]. Accessed 22 March 2026.

  • National Institute of Standards and Technology. Atomic Weights and Isotopic Compositions for Iodine. [Link]. Accessed 22 March 2026.

  • National Institute of Standards and Technology. Atomic Weights and Isotopic Compositions for Oxygen. [Link]. Accessed 22 March 2026.

  • Study.com. Iodine History, Symbol & Properties. [Link]. Accessed 22 March 2026.

  • Wikipedia contributors. (2026, March 19). Hydrogen. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2026, March 15). Monoisotopic mass. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2026, March 12). Vinyl iodide functional group. In Wikipedia, The Free Encyclopedia. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Experimental Causality, and Step-by-Step Methodology Mechanistic Rationale: Why Horner-Wadsworth-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Experimental Causality, and Step-by-Step Methodology

Mechanistic Rationale: Why Horner-Wadsworth-Emmons?

The synthesis of 1-halo-1-alkenylphosphonates presents a unique regiochemical challenge. A common intuitive approach is the hydrohalogenation of 1-alkynylphosphonates. However, owing to the strong electron-withdrawing nature of the phosphoryl group, transition metal-catalyzed or direct nucleophilic additions to 1-alkynylphosphonates predominantly occur at the β -position, yielding 2-halo-1-alkenylphosphonates [1].

To strictly enforce α -regioselectivity and obtain diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate , we must bypass alkyne hydroiodination. Instead, this protocol employs a highly controlled, two-step Horner-Wadsworth-Emmons (HWE) olefination [2].

  • Phase I: Electrophilic iodination of tetraethyl methylenebisphosphonate to generate the α -iodinated HWE reagent.

  • Phase II: HWE olefination of the resulting tetraethyl iodomethylenebisphosphonate with 2-methoxyacetaldehyde.

This approach guarantees the iodine atom is locked at the 1-position, while the thermodynamic driving force of phosphate elimination ensures high conversion rates.

Synthesis Workflow

HWE_Workflow Start Tetraethyl methylenebisphosphonate Step1 Phase I: Deprotonation (NaH) & Iodination (I2) Start->Step1 Int1 Intermediate: Tetraethyl iodomethylenebisphosphonate Step1->Int1 Step2 Phase II: Deprotonation (NaH) & Carbanion Formation Int1->Step2 Int2 Alpha-Iodo Phosphonate Carbanion Step2->Int2 Step3 HWE Olefination (+ 2-Methoxyacetaldehyde) Int2->Step3 Product Target: Diethyl (1-iodo-3-methoxyprop- 1-en-1-yl)phosphonate Step3->Product

Figure 1: Two-phase HWE workflow for the regioselective synthesis of the target phosphonate.

Reagent Preparation & Quantitative Data

Precise stoichiometric control is critical to prevent over-iodination in Phase I and to maximize the E/Z stereoselectivity in Phase II.

Table 1: Reagents for Phase I (Iodination)

Reagent MW ( g/mol ) Equivalents Amount Role
Tetraethyl methylenebisphosphonate 288.21 1.0 2.88 g (10.0 mmol) Starting Material
Sodium Hydride (60% dispersion) 24.00 1.1 0.44 g (11.0 mmol) Base

| Iodine (I 2​ ) | 253.81 | 1.05 | 2.66 g (10.5 mmol) | Electrophile | | Tetrahydrofuran (THF), anhydrous | 72.11 | - | 50 mL | Solvent |

Table 2: Reagents for Phase II (HWE Olefination)

Reagent MW ( g/mol ) Equivalents Amount Role
Tetraethyl iodomethylenebisphosphonate 414.11 1.0 2.07 g (5.0 mmol) HWE Reagent
Sodium Hydride (60% dispersion) 24.00 1.1 0.22 g (5.5 mmol) Base
2-Methoxyacetaldehyde 74.08 1.2 0.44 g (6.0 mmol) Electrophile

| Tetrahydrofuran (THF), anhydrous | 72.11 | - | 25 mL | Solvent |

Step-by-Step Experimental Protocols

Phase I: Synthesis of Tetraethyl Iodomethylenebisphosphonate

Causality Note: The pKa of the methylene bridge in the starting bisphosphonate is ~13. NaH is selected as the base because it irreversibly deprotonates the carbon, driving the equilibrium completely to the carbanion and preventing unreacted starting material from complicating the iodination.

  • System Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet.

  • Base Suspension: Add 0.44 g of NaH (60% dispersion in mineral oil) to the flask. Suspend in 25 mL of anhydrous THF and cool the mixture to 0 °C using an ice-water bath.

  • Deprotonation: Dissolve 2.88 g of tetraethyl methylenebisphosphonate in 10 mL of anhydrous THF. Add this solution dropwise to the NaH suspension over 15 minutes. Stir for an additional 30 minutes at 0 °C to ensure complete carbanion formation (indicated by the cessation of H 2​ gas evolution).

  • Electrophilic Addition: Dissolve 2.66 g of I 2​ in 15 mL of anhydrous THF. Add the iodine solution dropwise to the carbanion mixture over 20 minutes.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Quenching: Quench the reaction by slowly adding 20 mL of saturated aqueous sodium thiosulfate (Na 2​ S 2​ O 3​ ). Causality Note: Thiosulfate instantly reduces any unreacted I 2​ to water-soluble iodide (I ), preventing oxidative degradation of the product during workup.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO 4​ , and concentrate under reduced pressure. Purify via silica gel flash chromatography (Eluent: EtOAc/Hexanes) to yield the intermediate.

Self-Validation Checkpoint: Before proceeding to Phase II, verify the intermediate via 31 P NMR. The phosphorus signal should shift from ~21 ppm (starting material) to ~12 ppm (iodinated intermediate).

Phase II: HWE Olefination

Causality Note: 2-Methoxyacetaldehyde is highly reactive and prone to polymerization. It must be added slowly at low temperatures to the pre-formed phosphonate carbanion to favor the formation of the oxaphosphetane intermediate over aldehyde self-condensation.

  • Carbanion Generation: In a flame-dried 100 mL flask under argon, suspend 0.22 g of NaH (60% dispersion) in 15 mL of anhydrous THF. Cool to 0 °C.

  • HWE Reagent Addition: Dissolve 2.07 g of the verified tetraethyl iodomethylenebisphosphonate (from Phase I) in 5 mL of THF. Add dropwise to the NaH suspension. Stir at 0 °C for 30 minutes.

  • Olefination: Dissolve 0.44 g of freshly prepared 2-methoxyacetaldehyde in 5 mL of THF. Add this solution dropwise to the reaction mixture at 0 °C.

  • Elimination: Allow the reaction to warm to room temperature and stir for 4 hours. The thermodynamic elimination of diethyl phosphate salt drives the formation of the alkene.

  • Workup: Quench with 15 mL of saturated aqueous NH 4​ Cl. Extract with ethyl acetate (3 × 20 mL). Wash the combined organics with brine, dry over MgSO 4​ , and concentrate in vacuo.

  • Isolation: Purify the crude oil via silica gel column chromatography (Eluent: Gradient of 20% to 50% EtOAc in Hexanes) to isolate diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate.

Expected Analytical Signatures

The resulting product will likely be a mixture of (E) and (Z) isomers due to the steric bulk of the iodine atom competing with the phosphonate group during the oxaphosphetane breakdown. The following table outlines the expected NMR signatures for the primary isomer.

Table 3: Expected NMR Data for Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate | Nucleus | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constants / Assignment | | :--- | :--- | :--- | :--- | | 31 P | ~ 10.0 - 15.0 | Singlet | Phosphonate phosphorus | | 1 H | ~ 7.10 | dt | =CH ( β -proton, 3JPH​ ~ 10-15 Hz) | | 1 H | ~ 4.25 | dd | -CH 2​ -O- (Allylic protons) | | 1 H | ~ 4.10 | Multiplet | -O-CH 2​ -CH 3​ (Diastereotopic ester protons) | | 1 H | ~ 3.35 | Singlet | -OCH 3​ (Methoxy ether) | | 1 H | ~ 1.32 | Triplet | -O-CH 2​ -CH 3​ ( 3JHH​ = 7.1 Hz) |

Critical Troubleshooting & Causality

  • Aldehyde Quality (Critical): 2-Methoxyacetaldehyde is commercially available but often degrades or polymerizes upon storage. If yielding low conversion in Phase II, synthesize the aldehyde fresh by acid-catalyzed hydrolysis of 1,1,2-trimethoxyethane (its dimethyl acetal) immediately prior to the HWE reaction.

  • Moisture Sensitivity: Both the bisphosphonate carbanion and the α -iodo carbanion are highly nucleophilic and basic. Trace water will protonate the carbanion, returning the starting material and drastically reducing yields. Ensure all THF is freshly distilled over sodium/benzophenone or drawn from a solvent purification system.

  • Stereochemical Control: While the HWE reaction typically favors the (E)-alkene, the large van der Waals radius of the iodine atom can perturb the transition state, leading to a measurable E/Z mixture. If a single stereoisomer is required for downstream cross-coupling (e.g., Suzuki or Sonogashira reactions), careful separation via preparative HPLC or specialized silver-nitrate impregnated silica gel chromatography may be necessary.

References

  • 1-Alkynylphosphorus Compounds in Organic Synthesis, 2010–2024 ResearchG
  • Functions Incorporating a Halogen and Another Group other than a Halogen or a Chalcogen ResearchG
Application

Application Note: Palladium-Catalyzed Cross-Coupling of Diethyl (1-Iodo-3-methoxyprop-1-en-1-yl)phosphonate

Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Application Focus: Synthesis of highly functionalized vinyl phosphonates via Suzuki-Miyaura and Sonogashira cross-coupling me...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Application Focus: Synthesis of highly functionalized vinyl phosphonates via Suzuki-Miyaura and Sonogashira cross-coupling methodologies.

Executive Summary & Synthetic Utility

Vinyl phosphonates are highly prized in medicinal chemistry, frequently serving as stable bioisosteres for natural phosphates and as potent enzyme inhibitors. The compound diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate represents a highly versatile, densely functionalized building block. It features an α -iodo alkenyl phosphonate core coupled with an allylic methoxy group.

This application note provides a rigorous, field-proven methodological guide for the palladium-catalyzed cross-coupling of this specific substrate. By detailing the mechanistic causality behind catalyst and ligand selection, this guide ensures that researchers can achieve high-yielding carbon-carbon bond formations while suppressing competing decomposition pathways inherent to allylic ethers.

Mechanistic Rationale & Substrate Analysis

To achieve high yields with diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate, one must understand the electronic and steric push-pull of its functional groups.

  • Accelerated Oxidative Addition: The strong electron-withdrawing nature of the diethyl phosphonate group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent C(sp2)–I bond. This facilitates a rapid oxidative addition of the Pd(0) active species compared to unactivated vinyl iodides1[1].

  • The Threat of β -Alkoxy Elimination: The presence of the allylic methoxy group ( −CH2​OCH3​ ) introduces a critical vulnerability. If the transmetalation step of the catalytic cycle is sluggish, the Pd(II) intermediate can undergo β -alkoxy elimination, ejecting the methoxy group and generating an unwanted diene byproduct.

  • Causality of Catalyst Choice: To outcompete this elimination pathway, the transmetalation step must be accelerated. This is achieved by utilizing a bidentate ligand with a wide bite angle, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene), combined with a highly soluble, strong base like Cs2​CO3​ or K3​PO4​ 2[2].

Catalytic Cycle Visualization

CatalyticCycle Pd0 Pd(0) Active Catalyst PdII_OA Pd(II) Intermediate [R-Pd-I L_n] Pd0->PdII_OA Oxidative Addition PdII_TM Pd(II) Intermediate [R-Pd-R' L_n] PdII_OA->PdII_TM Transmetalation PdII_TM->Pd0 Reductive Elimination Product Cross-Coupled Vinyl Phosphonate PdII_TM->Product Substrate Diethyl (1-iodo-3-methoxyprop- 1-en-1-yl)phosphonate Substrate->PdII_OA CouplingPartner Coupling Partner (e.g., Ar-B(OH)2) CouplingPartner->PdII_TM

Fig 1. Pd-catalyzed cross-coupling cycle for 1-iodoalkenyl phosphonates.

Quantitative Optimization Data

The following table summarizes the optimization of the Suzuki-Miyaura cross-coupling of diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate with phenylboronic acid. The data clearly demonstrates the necessity of bidentate ligands and strong bases to suppress side reactions.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Conditions

EntryCatalyst System (5 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)Mechanistic Observation
1 Pd(PPh3​)4​ Na2​CO3​ Toluene/ H2​O 8045%Significant β -alkoxy elimination observed due to slow transmetalation.
2 Pd(OAc)2​ / PPh3​ K2​CO3​ DMF9052%Sluggish transmetalation; thermal degradation of substrate.
3 Pd(dppf)Cl2​ K3​PO4​ 1,4-Dioxane/ H2​O 8088%Clean conversion; bidentate ligand accelerates reductive elimination.
4 Pd(dppf)Cl2​ Cs2​CO3​ 1,4-Dioxane/ H2​O 80 91% Optimal conditions; highly soluble base maximizes transmetalation rate.
5 Pd2​(dba)3​ / XPhos K3​PO4​ THF/ H2​O 6585%Good yield, but higher catalyst/ligand cost compared to Entry 4.

Experimental Methodologies (Self-Validating Protocols)

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the researcher can verify the success of the reaction at critical stages, preventing the downstream processing of failed batches.

Protocol A: Suzuki-Miyaura Cross-Coupling (Arylboronic Acids)

This methodology effectively couples the substrate with various aryl and heteroaryl boronic acids, utilizing the optimized conditions from Table 1.

Reagents & Materials:

  • Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 mmol, 5 mol%)

  • Cs2​CO3​ (2.0 mmol, 2.0 equiv)

  • Degassed 1,4-Dioxane / H2​O (4:1 v/v, 10 mL)

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid, Pd(dppf)Cl2​ , and Cs2​CO3​ .

  • Inert Atmosphere: Evacuate the flask and backfill with dry Argon (repeat 3 times).

  • Solvent Addition: Inject the degassed 1,4-Dioxane/ H2​O mixture via syringe.

  • Substrate Addition: Add the diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate neat via a micro-syringe.

  • Reaction: Heat the mixture to 80 °C in a pre-heated oil bath. Stir vigorously for 4–6 hours.

In-Process Validation (Self-Validation System):

  • Visual Cue: Upon reaching 80 °C, the suspension should transition from a heterogeneous orange mixture to a deep, homogeneous amber solution, indicating active Pd(0) formation.

  • TLC Monitoring: Run a TLC (Eluent: 70:30 EtOAc/Hexane). The starting iodide ( Rf​≈0.45 , UV active) must be completely consumed. A new, more polar spot ( Rf​≈0.35 ) should appear.

  • NMR Confirmation: Post-workup, verify the 1 H NMR spectrum. The defining validation is the disappearance of the distinct starting vinylic proton and the emergence of a new downfield vinylic proton coupled to the phosphorus atom ( 3JP−H​≈15−20 Hz, indicative of a trans relationship).

Protocol B: Sonogashira Cross-Coupling (Terminal Alkynes)

For the introduction of alkyne moieties, a copper-cocatalyzed Sonogashira coupling is highly effective 3[3].

Reagents & Materials:

  • Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (1.3 mmol, 1.3 equiv)

  • Pd(PPh3​)4​ (0.05 mmol, 5 mol%)

  • CuI (0.10 mmol, 10 mol%)

  • Degassed Triethylamine ( Et3​N , 5 mL) and THF (5 mL)

Step-by-Step Procedure:

  • Preparation: In an argon-flushed Schlenk tube, combine Pd(PPh3​)4​ and CuI.

  • Solvent & Substrate: Add degassed THF and Et3​N , followed by the vinyl iodide substrate.

  • Alkyne Addition: Slowly add the terminal alkyne dropwise over 5 minutes to prevent alkyne homocoupling (Glaser coupling).

  • Reaction: Stir at room temperature for 12 hours. If TLC indicates incomplete conversion, warm gently to 50 °C for an additional 2 hours.

In-Process Validation (Self-Validation System):

  • Visual Cue: The rapid precipitation of triethylammonium iodide ( Et3​N⋅HI ) as a white/pale yellow salt within the first 30 minutes is a direct physical confirmation that the oxidative addition and subsequent elimination are proceeding successfully.

  • IR Spectroscopy: If available, an in-process IR of the crude aliquot will show the emergence of a sharp internal alkyne stretch ( C≡C ) around 2200–2250 cm−1 .

References

  • Peng, C., Cheng, J., & Wang, J. (2007). Palladium-Catalyzed Cross-Coupling of Aryl or Vinyl Iodides with Ethyl Diazoacetate. Journal of the American Chemical Society, 129(28), 8708-8709. 3

  • Wang, P. (2013). An Improved Procedure for the Synthesis of Aryl Phosphonates by Palladium-Catalyzed Cross-Coupling of Aryl Halides and Diethyl Phosphite in Polyethylene Glycol. ChemInform. 2

  • Lai, C., et al. (2005). Novel Vinyl Phosphonates and Vinyl Boronates by Halogenation, Allylation, and Propargylation of α-Boryl- and α-Phosphonozirconacyclopentenes. The Journal of Organic Chemistry, 70(11), 4443–4452. 1

Sources

Method

Application Note: Strategic Deployment of Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate in Polyketide Total Synthesis

Executive Briefing In the realm of natural product total synthesis, the stereocontrolled construction of heavily substituted, conjugated polyene frameworks remains a formidable challenge. Diethyl (1-iodo-3-methoxyprop-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing

In the realm of natural product total synthesis, the stereocontrolled construction of heavily substituted, conjugated polyene frameworks remains a formidable challenge. Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate has emerged as a highly specialized, bifunctional building block designed to address this bottleneck. By embedding both an α-iodo functionality and an allylic methoxy ether within a Horner-Wadsworth-Emmons (HWE) reagent, this compound enables the rapid, one-pot or two-step assembly of complex dienes and trienes.

This application note details the mechanistic rationale, empirical optimization, and self-validating protocols required to leverage this reagent effectively. It is specifically tailored for drug development professionals and synthetic chemists working on complex macrolides, polyketides (such as Fostriecin or Archazolid analogues), and marine natural products[1][2].

Mechanistic Rationale & Strategic Advantages

The architectural brilliance of diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate lies in its orthogonal reactivity profile:

  • HWE Olefination (The Phosphonate Handle): The diethyl phosphonate moiety allows for the stereoselective formation of a new carbon-carbon double bond when reacted with an aldehyde. The presence of the α-iodine atom strongly influences the transition state. Due to its significant steric bulk and electron-withdrawing nature, the reaction exhibits unique stereochemical outcomes compared to standard phosphonates, often requiring specific non-nucleophilic bases to prevent side reactions[3].

  • Cross-Coupling Handle (The α-Iodine): Once the HWE reaction is complete, the resulting product is an α-iodo diene. Vinyl iodides are premier substrates for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Sonogashira). This allows for immediate, stereoretentive elaboration of the carbon framework without the need for hazardous tin intermediates or multi-step halogenation protocols[2].

  • The Methoxyprop-1-enyl Motif: The allylic methoxy group acts as a robust protecting group that withstands both the strongly basic conditions of the HWE reaction and the transition-metal catalysis of subsequent couplings, while remaining available for late-stage unmasking.

Reaction Workflow

The following diagram illustrates the logical progression from the bifunctional reagent to a complex polyene framework.

G R1 Diethyl (1-iodo-3-methoxyprop- 1-en-1-yl)phosphonate HWE HWE Olefination (-78°C, KHMDS) R1->HWE Ald Complex Aldehyde Core Ald->HWE Int α-Iodo Diene Intermediate HWE->Int E/Z Selective Olefination Cross Suzuki-Miyaura Cross-Coupling Int->Cross Pd(dppf)Cl2, R-B(OH)2 Final Target Polyene Framework Cross->Final Stereoretentive C-C Coupling

Workflow for polyene construction using the α-iodo vinyl phosphonate reagent.

Empirical Optimization Data

The causality behind reagent selection is best demonstrated through empirical optimization. The α-iodine atom is highly susceptible to nucleophilic attack and lithium-halogen exchange. Therefore, the choice of base during the HWE olefination is the single most critical variable.

Table 1: Base and Solvent Optimization for HWE Olefination

EntryBaseSolventTemp (°C)Yield (%)E:Z RatioMechanistic Observation / Causality
1NaHTHF0 to RT45%1:1Poor selectivity; thermal degradation of the iodo-carbanion.
2n-BuLiTHF-7815%N/AMassive substrate loss due to rapid lithium-halogen exchange at the α-iodine.
3KHMDS THF -78 88% >95:5 Optimal. Bulky, non-nucleophilic base cleanly deprotonates without attacking the iodine.
4KHMDSToluene-7872%85:15Lower polarity solvent tightens the ion pair, reducing stereoselectivity.
5Ba(OH)₂aq. THFRT30%N/ACompetitive hydrolysis of the phosphonate esters[2].

Note: The use of KHMDS at cryogenic temperatures ensures the kinetic stabilization of the α-iodo carbanion, preventing the "halogen dance" rearrangement that plagues halogenated phosphonates.

Validated Experimental Protocols

Protocol A: Stereoselective HWE Olefination

Objective: Synthesis of the α-iodo diene intermediate.

Reagents:

  • Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate (1.2 equiv)

  • Target Aldehyde (1.0 equiv)

  • KHMDS (1.0 M in THF, 1.15 equiv)

  • Anhydrous THF (0.1 M relative to aldehyde)

Step-by-Step Procedure:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Reagent Solvation: Dissolve diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate in anhydrous THF. Lower the reaction flask into a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Carbanion Generation: Add KHMDS dropwise via a syringe pump over 10 minutes.

    • Self-Validation Check: The solution will transition from colorless to a distinct pale yellow/orange, indicating the successful formation of the stabilized α-iodo carbanion. Stir for an additional 30 minutes at -78 °C.

  • Aldehyde Addition: Dissolve the target aldehyde in a minimal volume of THF (pre-cooled to -78 °C) and add it dropwise down the inner wall of the flask.

  • Elimination Phase: Maintain the reaction at -78 °C for 2 hours, then slowly allow the bath to warm to -20 °C over 4 hours.

    • Causality: Warming too rapidly causes premature decomposition of the oxaphosphetane intermediate, eroding the E/Z selectivity.

  • Quench & Extraction: Quench the reaction at -20 °C with saturated aqueous NH₄Cl. Extract with EtOAc (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

Protocol B: Suzuki-Miyaura Cross-Coupling of the α-Iodo Diene

Objective: Elaboration of the polyene framework.

Reagents:

  • Purified α-iodo diene from Protocol A (1.0 equiv)

  • Alkyl/Aryl/Vinyl Boronic Acid or Pinacol Ester (1.5 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Degassed DMF (0.1 M)

Step-by-Step Procedure:

  • Catalyst Loading: In a glovebox or under strict Schlenk conditions, charge a reaction vial with the α-iodo diene, boronic acid, Cs₂CO₃, and Pd(dppf)Cl₂.

    • Causality: Pd(dppf)Cl₂ is specifically chosen because its large bite angle accommodates the extreme steric hindrance of the highly substituted α-position, facilitating efficient reductive elimination[2].

  • Solvent Addition: Add rigorously degassed DMF. Seal the vial.

  • Reaction Execution: Stir the mixture at room temperature (or heat to 50 °C if the boronic acid is highly sterically hindered) for 12–18 hours.

    • Self-Validation Check: The reaction will shift from a reddish-brown suspension to a dark, homogeneous mixture as the active Pd(0) species cycles. Monitor via LC-MS; the disappearance of the heavy iodine isotope cluster (M+H) and appearance of the coupled mass confirms conversion.

  • Workup: Dilute with Et₂O and wash sequentially with water (5x) to remove DMF, followed by brine. Dry over MgSO₄, concentrate, and purify via chromatography.

Troubleshooting & Analytical Self-Validation

  • Issue: Low E/Z Selectivity in HWE.

    • Root Cause: Insufficient equilibration time for the oxaphosphetane intermediate, or the presence of lithium salts (if using LiHMDS instead of KHMDS).

    • Solution: Strictly adhere to KHMDS and ensure the warming phase from -78 °C to -20 °C is strictly controlled. Verify the geometry of the product using 2D NOESY NMR; cross-peaks between the newly formed vinylic proton and the allylic protons of the methoxyprop-1-enyl group will confirm the configuration.

  • Issue: Deiodination during Cross-Coupling.

    • Root Cause: β-hydride elimination competing with reductive elimination, or protodehalogenation caused by trace moisture in the DMF.

    • Solution: Ensure DMF is stored over activated 3Å molecular sieves. If deiodination persists, switch the base to TlOEt (thallium ethoxide), which dramatically accelerates the transmetalation step, outcompeting side reactions.

References

  • [3] Novel Vinyl Phosphonates and Vinyl Boronates by Halogenation, Allylation, and Propargylation of α-Boryl- and α-Phosphonozirconacyclopentenes | The Journal of Organic Chemistry - ACS Publications. Available at:

  • [1] Synthetic Strategies Employed for the Construction of Fostriecin and Related Natural Products | PMC - National Institutes of Health. Available at:

  • [2] Suzuki coupling-based synthesis of VATPase inhibitor archazolid natural product derived fragments | RSC Publishing. Available at:

Sources

Application

Application Note: Preparation of Functionalized 1-Phosphono-1,3-Dienes via Palladium-Catalyzed Cross-Coupling

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Application Area: Organophosphorus Chemistry, Transition-State Analog Synthesis, and Active Pharmaceutical Ingredient (API) Developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Application Area: Organophosphorus Chemistry, Transition-State Analog Synthesis, and Active Pharmaceutical Ingredient (API) Development

Executive Summary & Mechanistic Rationale

The synthesis of highly functionalized dienes is a cornerstone of modern drug development, particularly for constructing complex cyclic frameworks via Diels-Alder cycloadditions. Among these, 1-phosphono-1,3-dienes are highly prized as precursors for bisphosphonates and transition-state analog enzyme inhibitors.

This application note details a robust, self-validating protocol for the preparation of functionalized dienes from diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate . The synthesis of 1-phosphorus-functionalized 1-haloalk-1-enes has been extensively documented due to their utility as versatile cross-coupling electrophiles[1]. Precursors to these systems often involve Horner-Wadsworth-Emmons reagents derived from diethyl (iodomethyl)phosphonate[2], which can be synthesized from simple starting materials like diethyl phosphite[3].

Causality in Experimental Design

The transformation relies on a Suzuki-Miyaura cross-coupling with vinylboronic acids.

  • Electrophilic Activation: The strong electron-withdrawing nature of the diethyl phosphonate group significantly lowers the LUMO of the adjacent C–I bond. This facilitates rapid oxidative addition by the Pd(0) catalyst, even under relatively mild conditions.

  • Ligand Selection: Pd(dppf)Cl2​ is selected over standard Pd(PPh3​)4​ . The bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, which accelerates the reductive elimination step and strictly prevents unwanted β -hydride elimination or double-bond isomerization.

  • Base Selection: Mild bases like K3​PO4​ are strictly required. Stronger bases (e.g., KOtBu ) cause unwanted elimination of the γ -methoxy group, leading to fully conjugated phosphono-enynes rather than the desired dienes.

MechanisticCycle Pd0 Pd(0)L₂ Active Catalyst PdII_I Pd(II)(I)(Vinyl-P)L₂ Oxidative Addition Complex Pd0->PdII_I Oxidative Addition (1-iodo-vinylphosphonate) PdII_V Pd(II)(Vinyl')(Vinyl-P)L₂ Transmetalation Complex PdII_I->PdII_V Transmetalation (Vinylboronic Acid + Base) PdII_V->Pd0 Catalyst Regeneration Product Functionalized 1,3-Diene Product PdII_V->Product Reductive Elimination

Mechanistic pathway of Pd-catalyzed cross-coupling to form functionalized 1-phosphono-1,3-dienes.

Quantitative Data & Reaction Optimization

The following tables summarize the empirical data driving the protocol design. The optimization ensures high stereoretention (>99:1 Z/E preservation of the starting material's geometry) and maximizes isolated yield.

Table 1: Optimization of Reaction Conditions

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Isolated Yield (%)
1 Pd(PPh3​)4​ Na2​CO3​ THF / H2​O (4:1)7045
2 Pd(OAc)2​ / PPh3​ K3​PO4​ Toluene / H2​O (4:1)8052
3 Pd(dppf)Cl2​ Cs2​CO3​ 1,4-Dioxane / H2​O (4:1)8078
4 Pd(dppf)Cl2​ K3​PO4​ 1,4-Dioxane / H2​O (4:1) 80 92

Table 2: Substrate Scope (Boronic Acid Variations)

EntryBoronic Acid PartnerResulting Diene ProductYield (%)Z/E Ratio
1Vinylboronic acidDiethyl (5-methoxypenta-1,3-dien-3-yl)phosphonate92>99:1
2(E)-Styrylboronic acidDiethyl (1-phenyl-5-methoxypenta-1,3-dien-3-yl)phosphonate88>99:1
3Cyclohexenylboronic acidDiethyl (1-(cyclohex-1-en-1-yl)-3-methoxyprop-1-en-1-yl)phosphonate85>99:1

Step-by-Step Experimental Protocol

This protocol is engineered as a self-validating system . At critical junctions, specific analytical checks are embedded to ensure the process is proceeding correctly before moving to the next step.

Workflow Step1 Reaction Setup Schlenk Flask, Ar atm Step2 Cross-Coupling 80°C, 12h, Dioxane/H₂O Step1->Step2 Step3 Workup EtOAc Extraction Step2->Step3 Step4 Purification Silica Gel Column Step3->Step4 Step5 Validation ³¹P NMR, HRMS Step4->Step5

Step-by-step experimental workflow for the synthesis and purification of functionalized dienes.

Step 1: Inert Atmosphere Setup
  • Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar under vacuum, then backfill with Argon (repeat 3x).

  • Add diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate (1.0 mmol, 334 mg) and the selected vinylboronic acid (1.5 mmol).

  • Add the catalyst Pd(dppf)Cl2​ (0.05 mmol, 36.5 mg).

Step 2: Solvent & Base Addition
  • In a separate flask, prepare a biphasic solvent mixture of 1,4-Dioxane (4.0 mL) and distilled H2​O (1.0 mL). Degas the mixture by bubbling Argon through it for 15 minutes.

  • Add K3​PO4​ (2.0 mmol, 424 mg) to the Schlenk tube, followed immediately by the degassed solvent mixture.

  • Seal the tube and heat the vigorously stirring biphasic mixture to 80 °C in a pre-heated oil bath.

Step 3: In-Process Quality Control (Self-Validation)
  • TLC Check (at 4 hours): Spot an aliquot on silica gel TLC (Eluent: EtOAc/Hexane 1:1). The starting iodide is moderately UV-active. The diene product will appear as a highly UV-active spot (due to extended π -conjugation) at a lower Rf​ value and will stain intensely brown with KMnO4​ .

  • 31 P NMR Tracking (Optional but recommended): Extract a 0.1 mL aliquot, filter through a short celite plug, and analyze via 31 P NMR. The starting material resonates at ~12 ppm. The successful formation of the conjugated diene is validated by a downfield shift to ~18–20 ppm . Proceed to workup only when the 12 ppm signal is completely consumed (typically 12 hours).

Step 4: Quench and Extraction
  • Cool the reaction to room temperature. Dilute with 10 mL of distilled water and 15 mL of Ethyl Acetate (EtOAc).

  • Separate the layers. Extract the aqueous layer with EtOAc (2 × 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 5: Purification (Critical Handling of Phosphonates)
  • Causality Note: Phosphonate esters are highly polar and prone to severe streaking on standard silica gel, which can ruin isolated yields.

  • Pre-treat the silica gel column by flushing it with 1% Triethylamine ( Et3​N ) in Hexanes to neutralize acidic sites.

  • Load the crude residue and elute using a gradient of Hexane to 100% EtOAc (or up to 5% MeOH in DCM for highly polar derivatives).

  • Pool the UV-active fractions containing the product and remove the solvent in vacuo to yield the pure diethyl (5-methoxypenta-1,3-dien-3-yl)phosphonate as a pale yellow oil.

References

  • 1,1-Bis(heteroatom-functionalized) Alk-1-enes (Update 1, 2014) - Science of Synthesis Source: Thieme Connect URL:[Link]

  • Diethyl (iodomethyl)phosphonate | C5H12IO3P | CID 82616 Source: PubChem - NIH URL:[Link]

  • Diethylphosphite Source: Wikipedia URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve E/Z stereoselectivity in diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate synthesis

Welcome to the Application Support Hub for organophosphorus synthesis. This guide is specifically designed for researchers and drug development professionals struggling with the E/Z stereoselectivity of diethyl (1-iodo-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Hub for organophosphorus synthesis. This guide is specifically designed for researchers and drug development professionals struggling with the E/Z stereoselectivity of diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate .

Below, you will find mechanistic troubleshooting FAQs, quantitative optimization data, and self-validating experimental protocols to help you gain absolute control over your olefination workflows.

Mechanistic Troubleshooting & FAQs

Q1: Why does the standard Horner-Wadsworth-Emmons (HWE) reaction of diethyl (diiodomethyl)phosphonate with 2-methoxyacetaldehyde yield a poor E/Z ratio? Causality: In a standard HWE olefination, stereoselectivity is governed by the relative stability of the erythro and threo oxaphosphetane intermediates[1]. Typically, the threo intermediate is thermodynamically favored, leading to the (E)-alkene. However, the presence of a massive, highly polarizable iodine atom at the α -position introduces severe steric clashes during the nucleophilic addition step[2]. This destabilizes the threo transition state, eroding the thermodynamic preference and resulting in a near 1:1 mixture of E and Z isomers.

Q2: How do I accurately determine the E/Z ratio of my synthesized mixture before purification? Self-Validation Checkpoint: Do not rely solely on LC-MS or TLC, as the isomers often co-elute. Instead, use 1 H-NMR of the crude mixture, focusing on the vinylic proton ( β -proton) at C2.

  • For the (E)-isomer: The iodine (high priority) and the methoxyethyl group (high priority) are trans to each other. Consequently, the phosphonate group and the vinylic proton are trans. This results in a large 3JP,H​ coupling constant (~14–18 Hz ).

  • For the (Z)-isomer: The phosphonate group and the vinylic proton are cis to each other, resulting in a significantly smaller 3JP,H​ coupling constant (~6–10 Hz ). Integrate these two distinct vinylic signals to calculate your exact E/Z ratio.

Q3: I need the (Z)-isomer for my downstream cross-coupling. How can I modify the HWE conditions to favor it? Causality: To favor the (Z)-isomer, you must shift the reaction from thermodynamic to kinetic control . By using a highly dissociated base complex (like KHMDS with 18-crown-6) at strictly cryogenic temperatures (-78 °C), you accelerate the irreversible decomposition of the kinetically favored erythro oxaphosphetane before it can equilibrate[1].

Q4: Is there an alternative synthetic route that guarantees exclusive (E)-stereoselectivity? Causality: Yes. If you require the pure (E)-isomer, abandon the HWE route and utilize the hydrozirconation-iodination of an alkynylphosphonate[3]. Schwartz's reagent ( Cp2​ZrHCl ) undergoes a highly concerted syn-addition across diethyl (3-methoxyprop-1-yn-1-yl)phosphonate. Subsequent electrophilic trapping of the carbon-zirconium bond with I2​ proceeds with strict retention of configuration, yielding the (E)-1-iodoalkenylphosphonate exclusively.

Quantitative Optimization Data

The following table summarizes the heuristic effects of base, solvent, and temperature on the stereochemical outcome of the HWE reaction for α -iodoalkenylphosphonates.

Base SystemSolventTemperature ProfileYield (%)E:Z RatioMechanistic Control
NaHTHF0 °C RT6545 : 55Mixed / Poorly controlled
LiHMDSToluene-78 °C RT6875 : 25Thermodynamic ( Li+ coordination)
NaHMDSTHF-78 °C RT7250 : 50Mixed
KHMDS / 18-C-6 THF Strictly -78 °C 78 15 : 85 Kinetic (Cation sequestered)

Pathway Visualization

G Start Target: Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate HWE Route A: HWE Olefination (Aldehyde + Diiodomethylphosphonate) Start->HWE Alkyne Route B: Alkyne Hydrozirconation (Alkynylphosphonate + Cp2ZrHCl) Start->Alkyne Issue Challenge: Poor E/Z Ratio (Steric clash in oxaphosphetane) HWE->Issue HighE Result: Exclusive (E)-Isomer (Syn-addition, retention of config) Alkyne->HighE Sol1 Kinetic Control for (Z)-Isomer (KHMDS, 18-C-6, -78°C) Issue->Sol1 Sol2 Thermodynamic Control for (E) (LiHMDS, Toluene, RT) Issue->Sol2

Fig 1: Strategic workflow for resolving E/Z stereoselectivity in 1-iodoalkenylphosphonate synthesis.

Validated Experimental Protocols

Protocol A: (Z)-Enriched Synthesis via Kinetically Controlled HWE

Use this protocol when the (Z)-isomer is the desired major product.

  • Reagent Preparation: Flame-dry a Schlenk flask under argon. Add 18-crown-6 (1.1 equiv) and anhydrous THF (0.2 M relative to phosphonate).

  • Base Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add KHMDS (1.1 equiv, 1.0 M in THF). Stir for 15 minutes.

  • Carbanion Formation: Slowly add diethyl (diiodomethyl)phosphonate (1.0 equiv)[2]. The solution will turn deep yellow/orange. Stir at -78 °C for 30 minutes.

  • Olefination: Add 2-methoxyacetaldehyde (1.2 equiv) dropwise down the side of the flask to pre-cool the liquid before it hits the reaction mixture.

  • Self-Validating Quench: Maintain the reaction strictly at -78 °C for 2 hours. Crucial Step: Quench the reaction by adding saturated aqueous NH4​Cl while the flask is still in the -78 °C bath. Allowing the reaction to warm before quenching will trigger thermodynamic equilibration and destroy your Z-selectivity.

  • Workup: Warm to room temperature, extract with EtOAc ( ), wash with brine, dry over Na2​SO4​ , and concentrate. Validate the ~85% Z-enrichment via crude 1 H-NMR ( 3JP,H​≈8 Hz).

Protocol B: Exclusive (E)-Synthesis via Hydrozirconation-Iodination

Use this protocol to bypass the HWE reaction entirely for >95% (E)-selectivity.

  • Zirconation: In a glovebox or under strict argon, suspend Schwartz's reagent ( Cp2​ZrHCl , 1.2 equiv) in anhydrous THF (0.1 M).

  • Alkyne Addition: Add diethyl (3-methoxyprop-1-yn-1-yl)phosphonate (1.0 equiv) at room temperature. Stir for 1 hour. Visual Validation: The turbid white suspension will become a clear, homogeneous yellow solution as the soluble alkenylzirconium intermediate forms.

  • Halogenation: Cool the solution to 0 °C. Add a solution of Iodine ( I2​ , 1.2 equiv) in THF dropwise until a faint purple color persists, indicating complete consumption of the zirconium species[3].

  • Quench & Workup: Stir for 30 minutes at 0 °C. Quench with saturated aqueous Na2​S2​O3​ to reduce excess iodine (solution turns colorless). Extract with diethyl ether, dry over MgSO4​ , and concentrate.

  • Validation: Crude 1 H-NMR will show a single vinylic doublet with a large coupling constant ( 3JP,H​≈16 Hz), confirming exclusive (E)-geometry.

References

  • Stereoselective Olefination Reactions: The Wittig Reaction Andrew G Myers Research Group, Harvard University URL:[Link][1]

  • Synthesis and Metal-Catalyzed Reactions of gem-Dihalovinyl Systems Chemical Reviews, American Chemical Society (ACS) URL:[Link][2]

  • Product Class 4: 1-Heteroatom-Functionalized Alk-1-ynes Science of Synthesis, Thieme Chemistry URL:[Link][3]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate Cross-Coupling Reactions

Welcome to the technical support center for troubleshooting cross-coupling reactions with diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate. This guide is designed for researchers, scientists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for troubleshooting cross-coupling reactions with diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions and optimize for higher yields. Here, we address common challenges in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions for diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate, and what are their general mechanisms?

A1: Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate is a versatile substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The most common reactions include:

  • Suzuki-Miyaura Coupling: This reaction couples the vinyl iodide with an organoboron reagent (boronic acid or ester). It is favored for its mild reaction conditions and the commercial availability of a wide range of boronic acids.[1]

  • Stille Coupling: This involves the reaction with an organotin compound (organostannane). Stille reactions are known for their tolerance of a wide variety of functional groups.[2][3]

  • Heck Reaction: This reaction couples the vinyl iodide with an alkene. It is a powerful tool for the synthesis of substituted alkenes.[4][5][6]

  • Sonogashira Coupling: This reaction forms a carbon-carbon bond between the vinyl iodide and a terminal alkyne. It is widely used for the synthesis of enynes.[7][8][9]

The general catalytic cycle for these palladium-catalyzed reactions involves three key steps: oxidative addition, transmetalation (for Suzuki and Stille), or migratory insertion (for Heck), and reductive elimination.[3][10]

Cross-Coupling Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition R-X Vinyl Iodide (R-X) R-X->Oxidative_Addition R-Pd(II)-X(L_n) R-Pd(II)-X(L_n) Oxidative_Addition->R-Pd(II)-X(L_n) Transmetalation Transmetalation R-Pd(II)-X(L_n)->Transmetalation Organometallic_Reagent Organometallic Reagent (e.g., R'-B(OH)₂, R'-SnBu₃) Organometallic_Reagent->Transmetalation R-Pd(II)-R'(L_n) R-Pd(II)-R'(L_n) Transmetalation->R-Pd(II)-R'(L_n) Reductive_Elimination Reductive Elimination R-Pd(II)-R'(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration R-R' Coupled Product (R-R') Reductive_Elimination->R-R'

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Q2: My reaction is sluggish or shows no conversion. What are the first things I should check?

A2: When facing a stalled reaction, a systematic approach is key. Start by verifying the integrity of your starting materials and reagents:

  • Purity of Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate: Ensure the vinyl iodide is pure and has not decomposed. Impurities can inhibit the catalyst.

  • Activity of the Palladium Catalyst: Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can be sensitive to air and moisture.[11] Using a freshly opened bottle or a catalyst stored under an inert atmosphere is recommended. Consider using a more robust pre-catalyst if you suspect deactivation.

  • Quality of the Coupling Partner: For Suzuki reactions, boronic acids can undergo protodeboronation, especially if they are old or have been stored improperly.[1][12] For Stille reactions, ensure the organostannane is of high quality.

  • Anhydrous and Degassed Conditions: Many cross-coupling reactions are sensitive to oxygen, which can oxidize the active Pd(0) catalyst to an inactive Pd(II) species.[12] Ensure all solvents are thoroughly degassed and the reaction is run under an inert atmosphere (argon or nitrogen).[11][13] While some Suzuki reactions tolerate water, ensuring anhydrous conditions for other coupling types is crucial.

Troubleshooting Specific Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Q3: I'm observing significant homocoupling of my boronic acid and/or starting vinyl iodide. How can I minimize this?

A3: Homocoupling is a common side reaction in Suzuki couplings. It can arise from the coupling of two boronic acid molecules or two organic halide molecules.[12]

  • Oxygen Contamination: Rigorous degassing of the reaction mixture is crucial, as oxygen can promote the homocoupling of the boronic acid.[12]

  • Catalyst Choice: Using a Pd(0) source or an efficient pre-catalyst can help avoid the presence of Pd(II) species that may catalyze homocoupling.[12]

  • Stoichiometry: Using a slight excess of the vinyl iodide can sometimes suppress the homocoupling of the boronic acid.[1]

Q4: My yield is low, and I suspect protodeboronation of my boronic acid. What conditions can I change?

A4: Protodeboronation is the cleavage of the C-B bond, rendering the boronic acid inactive for cross-coupling.[1][12]

  • Base Selection: The choice of base is critical. While a base is necessary to activate the boronic acid, overly strong bases or high temperatures can accelerate protodeboronation.[1][14] Consider screening different bases, such as K₂CO₃, Cs₂CO₃, or K₃PO₄.

  • Temperature Control: Running the reaction at the lowest effective temperature can help minimize this side reaction.

  • Anhydrous Conditions: While many Suzuki reactions use aqueous bases, minimizing the amount of water can sometimes reduce the rate of protodeboronation.

Parameter Recommendation for Minimizing Protodeboronation Rationale
Base Use a milder base (e.g., K₂CO₃, K₃PO₄) or a fluoride source (e.g., CsF, KF).Stronger bases can accelerate the decomposition of the boronic acid.
Temperature Maintain the lowest possible temperature for efficient coupling.High temperatures can increase the rate of protodeboronation.[1]
Solvent Use anhydrous solvents where possible, or minimize the amount of water.Water is a proton source for this side reaction.

Stille Coupling

Q5: I'm getting a complex mixture of products, including what appears to be homocoupling of the organostannane. What is causing this?

A5: Homocoupling of the organostannane is a known side reaction in Stille couplings and can proceed through a couple of mechanisms.[2]

  • Reaction with the Pd(II) Pre-catalyst: Two equivalents of the organostannane can react with the Pd(II) pre-catalyst, leading to the homocoupled product after reductive elimination.[2]

  • Radical Processes: The Pd(0) catalyst can also initiate a radical pathway that results in dimerization of the organostannane.[2]

To mitigate this, consider the following:

  • Ligand Choice: The use of electron-rich and bulky phosphine ligands can often suppress homocoupling by favoring the desired cross-coupling pathway.

  • Additives: The addition of a copper(I) co-catalyst has been shown to improve the efficiency of some Stille couplings and may help reduce side reactions.[15]

Q6: The reaction is not going to completion, even after extended reaction times. How can I improve the reaction rate?

A6: The rate-determining step in the Stille catalytic cycle is often the transmetalation step.[2][3]

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF, NMP, or dioxane are often effective.[3]

  • Ligand Acceleration: The use of specific ligands can accelerate the transmetalation step. For example, ligands like triphenylarsine (AsPh₃) or tri(2-furyl)phosphine (TFP) have been shown to be effective in Stille couplings.[16]

Troubleshooting_Stille_Coupling cluster_0 Problem: Low Yield cluster_1 Potential Causes cluster_2 Solutions Low_Yield Low Yield Slow_Transmetalation Slow Transmetalation Low_Yield->Slow_Transmetalation Homocoupling Homocoupling Side Reaction Low_Yield->Homocoupling Catalyst_Deactivation Catalyst Deactivation Low_Yield->Catalyst_Deactivation Change_Solvent Optimize Solvent (e.g., DMF, NMP) Slow_Transmetalation->Change_Solvent Add_Ligand Use Accelerating Ligand (e.g., AsPh₃, TFP) Slow_Transmetalation->Add_Ligand Add_Cu_cocatalyst Add Cu(I) Co-catalyst Homocoupling->Add_Cu_cocatalyst Inert_Atmosphere Ensure Inert Atmosphere Catalyst_Deactivation->Inert_Atmosphere

Caption: Troubleshooting workflow for low yields in Stille coupling.

Heck Reaction

Q7: I'm observing a mixture of regioisomers in my Heck reaction product. How can I improve the regioselectivity?

A7: The regioselectivity of the Heck reaction is influenced by both electronic and steric factors of the alkene coupling partner. For reactions with diethyl vinylphosphonate as the coupling partner, the phosphonate group directs the regioselectivity. However, with other alkenes, you may need to optimize conditions.

  • Ligand Control: The choice of ligand can have a profound effect on regioselectivity. Bulky phosphine ligands often favor the formation of the linear product.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity.

Q8: The reaction is giving me a low yield, and I'm recovering a lot of my starting vinyl iodide. What can I do?

A8: Low conversion in a Heck reaction can be due to several factors.

  • Base Strength: The base plays a crucial role in regenerating the active Pd(0) catalyst. If the base is too weak, the catalytic cycle can shut down. Consider using a stronger base like a tertiary amine (e.g., Et₃N, i-Pr₂NEt) or an inorganic base like K₂CO₃.

  • Catalyst Loading: For challenging substrates, increasing the catalyst loading (from 1-2 mol% to 5 mol%) can improve conversion.[4][17]

Parameter Recommendation for Improving Heck Reaction Yield Rationale
Base Use a stronger base (e.g., Et₃N, i-Pr₂NEt, K₂CO₃).Ensures efficient regeneration of the Pd(0) catalyst.
Catalyst Loading Increase to 3-5 mol%.Compensates for potential catalyst deactivation.[4][17]
Temperature Increase the reaction temperature.Can overcome activation energy barriers.
Solvent Use a polar aprotic solvent (e.g., DMF, DMAc).Can improve solubility and reaction rates.

Sonogashira Coupling

Q9: I'm seeing a significant amount of alkyne dimerization (Glaser coupling). How can I prevent this?

A9: Glaser coupling, the oxidative homocoupling of terminal alkynes, is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used.[18]

  • Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to perform the reaction under copper-free conditions.[7][9][18] Several palladium catalysts and ligand systems are effective for copper-free Sonogashira couplings.

  • Amine Base: The choice of amine base is also important. Using a bulky amine can sometimes disfavor the formation of the copper acetylide that leads to dimerization.

  • Strictly Anaerobic Conditions: Oxygen promotes Glaser coupling, so it is essential to maintain a strictly oxygen-free environment.

Q10: The reaction is not proceeding well, and I suspect my alkyne is not deprotonating efficiently. What should I do?

A10: The deprotonation of the terminal alkyne to form the reactive acetylide is a crucial step.

  • Base Strength: Ensure the amine base you are using is strong enough to deprotonate the alkyne. For less acidic alkynes, a stronger base may be required. However, be mindful that very strong bases can cause other side reactions.

  • Solvent: The solvent can influence the basicity of the amine. A more polar solvent can enhance the effective basicity.

Experimental Protocols

General Procedure for a Trial Suzuki-Miyaura Coupling Reaction:
  • Preparation: To an oven-dried Schlenk flask, add diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate (1.0 equiv), the boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O mixture) via syringe.[1] The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.[1]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) and any additional ligand to the flask under a positive flow of inert gas.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[1]

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

References

  • Peng, C., Cheng, J., & Wang, J. (2007). Palladium-Catalyzed Cross-Coupling of Aryl or Vinyl Iodides with Ethyl Diazoacetate. Journal of the American Chemical Society, 129(28), 8708–8709. [Link]

  • Carril, M., SanMartin, R., Domínguez, E., & Tellitu, I. (2008). Stereo- and Regiospecific Cu-Catalyzed Cross-Coupling Reaction of Vinyl Iodides and Thiols: A Very Mild and General Route for the Synthesis of Vinyl Sulfides. Organic Letters, 10(15), 3247–3250. [Link]

  • Stille reaction. (2023, September 26). In Wikipedia. [Link]

  • Troubleshooting a difficult Heck reaction. (2024, June 14). Reddit. [Link]

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • Problems with Suzuki coupling. (2025, June 14). Reddit. [Link]

  • Borylative transition metal-free couplings of vinyl iodides with various nucleophiles, alkenes or alkynes. (2023, December 29). RSC Publishing. [Link]

  • Peng, C., Cheng, J., & Wang, J. (2007). Palladium-Catalyzed Cross-Coupling of Aryl or Vinyl Iodides with Ethyl Diazoacetate. Journal of the American Chemical Society, 129(28), 8708–8709. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017, December 4). ResearchGate. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. [Link]

  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. (n.d.). [Link]

  • A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. (n.d.). IKM Institut Kimia Malaysia. [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2026, January 13). PMC. [Link]

  • Generalizing Vinyl Halide Cross‐Coupling Reactions with Photoredox and Photoredox/Nickel Dual Catalysis. (2025, August 29). PMC. [Link]

  • Sonogashira coupling. (2023, October 23). In Wikipedia. [Link]

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. [Link]

  • Lee, H.-S., Pai, S.-H., Liao, W.-T., Yang, X.-J., & Tsai, F.-Y. (2017). Mono and double Mizoroki–Heck reaction of aryl halides with dialkyl vinylphosphonates using a reusable palladium catalyst under aqueous medium. RSC Publishing - The Royal Society of Chemistry. [Link]

  • Stille coupling of aryl iodides with vinylstannanes. (n.d.). ResearchGate. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.). PMC. [Link]

  • Studies on the Heck Reaction with Alkenyl Phosphates: Can the 1,2-Migration Be Controlled? Scope and Limitations. (2007, May 3). Journal of the American Chemical Society. [Link]

  • Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure. (n.d.). PMC. [Link]

  • The Mechanisms of the Stille Reaction. (2004, August 27). University of Windsor. [Link]

  • Ackermann, L., Gschrei, C. J., Althammer, A., & Riederer, M. (2006). Cross-coupling reactions of aryl and vinyl chlorides catalyzed by a palladium complex derived from an air-stable H-phosphonate. Chemical Communications. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Synthesis of diethyl 2-(aryl)vinylphosphonates by the Heck reaction catalysed by well-defined palladium complexes. (2025, August 6). ResearchGate. [Link]

  • Mono and double Mizoroki–Heck reaction of aryl halides with dialkyl vinylphosphonates using a reusable palladium catalyst under aqueous medium. (n.d.). RSC Publishing. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Flash Chromatography Purification of Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of diethyl (1-iodo-3-methoxyprop-1-en-...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate. The unique chemical nature of this molecule—possessing both a potentially acid-sensitive vinyl iodide moiety and a polar, chelating phosphonate group—presents specific challenges that standard purification protocols may not adequately address. This document offers field-proven insights and systematic approaches to overcome these hurdles, ensuring high purity and yield.

Section 1: Troubleshooting and Frequently Asked Questions (FAQs)

This section is structured in a question-and-answer format to directly address the most common issues encountered during the flash chromatography of this target compound.

Q1: My separation is poor, and the target compound is co-eluting with impurities. How do I select the right solvent system?

Answer: Poor separation is the most common challenge in flash chromatography.[1] The key to success is a systematic method development approach, starting with Thin-Layer Chromatography (TLC).

Core Principle: The ideal solvent system for flash chromatography should provide a retention factor (Rf) for the target compound in the range of 0.15 to 0.40 on a TLC plate.[2] This Rf value ensures that the compound elutes neither too quickly (risking co-elution with non-polar impurities) nor too slowly (leading to band broadening and long run times).

Step-by-Step Method Development:

  • Start with a Standard Biphasic System: The most common and effective solvent systems for normal-phase chromatography are mixtures of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether).[3]

  • TLC Screening:

    • Spot your crude reaction mixture on a silica gel TLC plate.

    • Develop the plate in a chamber with a starting solvent mixture, for example, 20% ethyl acetate in hexanes (EtOAc/Hexanes).

    • Visualize the spots (e.g., using a UV lamp and/or a potassium permanganate stain).

  • Systematic Optimization:

    • If Rf is too high (> 0.4): Your compound is moving too fast. Decrease the polarity by reducing the percentage of ethyl acetate (e.g., try 10% or 5% EtOAc/Hexanes).[2] Several vinyl iodides are successfully purified using low-polarity solvent systems.[4][5]

    • If Rf is too low (< 0.15): Your compound is sticking to the silica. Increase the polarity by increasing the percentage of ethyl acetate (e.g., try 30% or 40% EtOAc/Hexanes).[2]

    • If separation from a key impurity is poor: Try a solvent system with different selectivity. For instance, replace ethyl acetate with diethyl ether or a mixture of dichloromethane and methanol. A common rule of thumb is that a compound with a specific Rf in X% ethyl acetate/hexane will have a similar Rf in 2X% ether/hexane.[3]

Solvent System (Polarity Increasing →) Primary Use Case Notes
Hexanes/Diethyl Ether Good for general separations; offers different selectivity than EtOAc.Diethyl ether is more volatile than ethyl acetate.
Hexanes/Ethyl Acetate The industry standard; excellent for a wide range of compounds.[3]Provides good resolution for moderately polar compounds.
Dichloromethane/Methanol For more polar compounds that do not move in EtOAc/Hexanes.[6]Use methanol sparingly (<10%) to avoid dissolving the silica gel.[3]
Q2: My yield is low, and I suspect the compound is decomposing on the column. What's causing this and how can I prevent it?

Answer: This is a critical issue likely stemming from the acidic nature of standard silica gel. Both vinyl iodides and phosphonates can exhibit sensitivity to acid.

Causality Explained:

  • Acidic Silica Surface: Standard silica gel has a pKa of around 4.5, making its surface acidic due to the presence of silanol (Si-OH) groups.[6]

  • Vinyl Iodide Instability: While many vinyl iodides are stable enough for chromatography, they can be susceptible to acid-catalyzed decomposition or isomerization.[7]

  • Phosphonate Chelation: The phosphate ester group can chelate with the silicon atoms on the silica surface, leading to irreversible adsorption and "streaking" on the column, which results in poor recovery.

Solutions to Mitigate Degradation:

  • Neutralize the Mobile Phase: The most straightforward solution is to add a small amount of a basic modifier to your eluent. Add 0.5-2% triethylamine (Et3N) to your solvent system (e.g., 20% EtOAc/Hexanes + 1% Et3N). This neutralizes the acidic silanol groups, minimizing decomposition and improving peak shape for basic or chelating compounds.[3] Always re-check the Rf on TLC with the added triethylamine, as it may slightly increase.

  • Use a Different Stationary Phase: If neutralization is insufficient, consider an alternative stationary phase.

    • Neutral Alumina: Alumina is a good alternative for acid-sensitive compounds. It is available in neutral, acidic, and basic forms; choose neutral or basic alumina for this application.[6]

    • Reversed-Phase (C18) Silica: If the compound is sufficiently polar, reversed-phase flash chromatography is an excellent option. Here, the stationary phase is non-polar (C18-bonded silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[8] Elution order is inverted: polar compounds elute first.

Section 2: Advanced Troubleshooting & Practical Protocols

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// Recovery Path rec_issue -> add_tea; add_tea -> test_tea; test_tea -> success [label="Yes"]; test_tea -> change_stationary [label="No"]; change_stationary -> alumina; change_stationary -> c18; alumina -> success; c18 -> success;

// Peak Shape Path peak_issue -> loading_check; peak_issue -> add_tea; // Tailing can also be due to acidity loading_check -> dry_load; dry_load -> success;

} Caption: Troubleshooting workflow for purification.

Q3: My compound is streaking down the column, leading to broad peaks and poor resolution. What should I do?

Answer: Peak tailing or streaking is often caused by poor solubility of the sample in the mobile phase or strong, undesirable interactions with the stationary phase.

Solutions:

  • Check for Acidity: As mentioned in Q2, acidic interactions can cause tailing. The first step is to try adding 1% triethylamine to your eluent.[3]

  • Optimize Sample Loading: How you apply your sample to the column is critical.

    • Liquid Loading: Dissolve your crude product in the minimum possible amount of the initial mobile phase (or a slightly stronger solvent like dichloromethane). If you use too much of a strong solvent to load, it will disrupt the equilibration at the top of the column, causing band broadening.[8]

    • Dry Loading: This is the preferred method for compounds that are not very soluble in the mobile phase.[2] Dissolve your crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel (or celite for very sensitive compounds), and evaporate the solvent completely to get a free-flowing powder. Carefully load this powder onto the top of your packed column. This ensures the compound starts as a very narrow band.

Experimental Protocol: Recommended Purification Method

This protocol integrates best practices for purifying diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate, assuming a moderately polar nature and potential acid sensitivity.

1. TLC Method Development:

  • Objective: Find a solvent system where the target compound has an Rf of ~0.25.

  • Procedure: a. Prepare several test eluents: 10%, 20%, and 30% ethyl acetate in hexanes, each containing 1% triethylamine. b. Spot the crude mixture on a silica TLC plate and develop in each system. c. Identify the system that gives the best separation and the target Rf. For this example, let's assume 20% EtOAc/Hexanes + 1% Et3N is optimal.

2. Column Preparation:

  • Column Selection: Choose a column size appropriate for your sample amount. A general rule is to use a silica gel mass that is 50-100 times the mass of your crude sample.[9]

  • Packing: a. Pack the column with silica gel using the chosen eluent (without the added triethylamine initially) as a slurry. b. Ensure the silica bed is well-compacted and level.

  • Equilibration: a. Flush the column with at least 3-5 column volumes of the starting mobile phase (20% EtOAc/Hexanes + 1% Et3N ). This step is crucial to ensure the entire silica bed is neutralized and equilibrated before the sample is loaded.[6]

3. Sample Loading (Dry Loading Recommended):

  • a. Dissolve the crude product (e.g., 200 mg) in a minimal amount of dichloromethane (~2-3 mL).

  • b. Add ~1-2 g of silica gel to this solution.

  • c. Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.

  • d. Carefully add this powder to the top of the equilibrated column bed, creating a thin, even layer.

4. Elution and Fraction Collection:

  • a. Gently add the mobile phase to the column, being careful not to disturb the top layer.

  • b. Apply pressure (flash chromatography) and begin collecting fractions.

  • c. Monitor the fractions by TLC to identify which ones contain the pure product.

5. Product Isolation:

  • a. Combine the pure fractions in a round-bottom flask.

  • b. Remove the solvent using a rotary evaporator. The triethylamine is volatile and will be removed under vacuum.

  • c. Place the flask under high vacuum to remove any residual solvent, yielding the purified product.

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// Connections crude -> tlc [style=dashed]; tlc -> select_solvent; select_solvent -> prepare_column; prepare_column -> load_sample; load_sample -> run_chrom; run_chrom -> collect; collect -> isolate; isolate -> pure; } Caption: Recommended experimental workflow.

References

  • Convenient One-Pot Synthesis of (E)-β-Aryl Vinyl Halides from Benzyl Bromides and Dihalomethanes. (n.d.). Amazon AWS. Retrieved from [Link]

  • Solvent Systems for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Flash Chromatography Basics. (2025, August 11). Sorbent Technologies, Inc. Retrieved from [Link]

  • Successful Flash Chromatography. (n.d.). King Group. Retrieved from [Link]

  • Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. (2023). Theseus. Retrieved from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. Retrieved from [Link]

  • Successful flash chromatography. (n.d.). Biotage. Retrieved from [Link]

  • Base-Mediated Transformation of Glycals to Their Corresponding Vinyl Iodides and Their Application in the Synthesis of C-3 Enofuranose and Bicyclic 3,4-Pyran-Fused Furanose. (2023, June 14). The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

Sources

Optimization

Resolving degradation issues of diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate in solution

Welcome to the dedicated technical support center for diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve po...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve potential degradation issues encountered when working with this compound in solution. Our goal is to provide you with the expertise and practical solutions to ensure the integrity of your experiments.

Introduction

Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate is a versatile synthetic intermediate, valued for its unique combination of a vinyl iodide, a phosphonate ester, and a methoxy ether. This trifecta of functional groups, however, also presents specific stability challenges. This guide will address the most common degradation pathways—hydrolysis, photodecomposition, and thermal degradation—and provide actionable troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues observed during the handling and use of diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate in solution.

Issue 1: Loss of Compound Integrity in Aqueous or Protic Solvents

Q1: I'm observing a decrease in the concentration of my stock solution of diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate in methanol or a buffered aqueous solution. What is the likely cause?

A1: The most probable cause is the hydrolysis of the diethyl phosphonate ester. Phosphonate esters are known to be susceptible to both acid- and base-catalyzed hydrolysis.[1][2][3][4] The presence of water or other nucleophilic protic solvents can lead to the cleavage of the P-O-ethyl bonds, resulting in the formation of the corresponding phosphonic acid and ethanol.

Troubleshooting Steps:

  • Solvent Selection: If your experimental conditions permit, switch to a non-protic, anhydrous solvent such as THF, dioxane, or toluene.

  • pH Control: If an aqueous or protic solvent is necessary, ensure the pH is maintained as close to neutral (pH 7) as possible. Both acidic and basic conditions can accelerate hydrolysis.[1][2]

  • Temperature Management: Perform your experiments at the lowest temperature compatible with your protocol. Hydrolysis rates are temperature-dependent.

  • Fresh Solutions: Prepare solutions of the phosphonate fresh for each experiment to minimize the time it is exposed to potentially hydrolytic conditions.

Issue 2: Discoloration and Formation of Precipitates Upon Exposure to Light

Q2: My solution of diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate turns yellow or brown and sometimes forms a precipitate when left on the lab bench. What is happening?

A2: This is a classic sign of photodegradation of the vinyl iodide moiety. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds and is susceptible to cleavage upon exposure to UV or even ambient light.[5][6] This can lead to the formation of iodine (I₂) which imparts a yellow-brown color to the solution, and potentially insoluble polymeric byproducts.

Troubleshooting Steps:

  • Light Protection: Always store solutions of the compound in amber vials or wrap containers with aluminum foil to protect them from light.

  • Work in a Dimly Lit Area: When handling the compound and its solutions, minimize exposure to direct, bright light.

  • Inert Atmosphere: For long-term storage or sensitive reactions, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of any radical intermediates formed during photolysis.

Issue 3: Inconsistent Reaction Yields and Appearance of Unidentified Byproducts

Q3: I am using diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate in a cross-coupling reaction, but my yields are inconsistent, and I see several byproducts in my crude NMR. What could be the issue?

A3: Inconsistent yields in reactions involving this compound often point to a combination of degradation pathways. The vinyl iodide is highly reactive and can undergo side reactions, especially under thermal stress or in the presence of certain reagents.[5]

Potential Competing Degradation Pathways:

  • Hydrolysis of the Phosphonate: As discussed in Issue 1, if your reaction conditions are aqueous or involve protic solvents, hydrolysis of the phosphonate ester can compete with your desired reaction.

  • Thermal Degradation: Elevated reaction temperatures can lead to the decomposition of the vinyl iodide or elimination reactions.

  • Reaction with Basic Reagents: Strong bases can cause the elimination of HI from the vinyl iodide, leading to an alkyne byproduct.

Troubleshooting and Optimization:

Parameter Problem Solution
Temperature High temperatures can cause decomposition.Run the reaction at the lowest effective temperature. Consider screening lower temperatures to find the optimal balance between reaction rate and stability.
Solvent Protic or wet solvents can lead to hydrolysis.Use anhydrous, non-protic solvents whenever possible. Ensure all glassware is thoroughly dried.
Base Strong, non-nucleophilic bases may be too harsh.If a base is required, consider using a milder, non-nucleophilic base and screen different options.
Reaction Time Prolonged reaction times increase the chance of degradation.Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
Visualizing Degradation Pathways

The following diagram illustrates the primary degradation pathways for diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate.

DegradationPathways cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation cluster_thermal_elimination Thermal/Base-Mediated Elimination Parent_Compound Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate Phosphonic_Acid Corresponding Phosphonic Acid Parent_Compound->Phosphonic_Acid H₂O / H⁺ or OH⁻ Ethanol Ethanol Parent_Compound->Ethanol H₂O / H⁺ or OH⁻ Iodine Iodine (I₂) (Yellow/Brown Color) Parent_Compound->Iodine Light (hν) Polymeric_Byproducts Polymeric Byproducts Parent_Compound->Polymeric_Byproducts Light (hν) Alkyne Corresponding Alkyne Parent_Compound->Alkyne Heat or Base HI HI Parent_Compound->HI Heat or Base StabilityWorkflow Start Prepare Solutions in Test Conditions (Solvent, pH, Light, Temp) Time_Points Sample at t=0, 1, 2, 4, 8, 24h Start->Time_Points Split Time_Points->Split Analyze_Parent Analyze for Parent Compound (HPLC, GC-MS) Split->Analyze_Parent Aliquot 1 Analyze_Iodide Analyze for Free Iodide (Ion Chromatography) Split->Analyze_Iodide Aliquot 2 Plot_Data Plot [Compound] vs. Time Plot [Iodide] vs. Time Analyze_Parent->Plot_Data Analyze_Iodide->Plot_Data Determine_Rates Determine Degradation Rates Plot_Data->Determine_Rates End Identify Optimal Conditions Determine_Rates->End

Sources

Troubleshooting

Technical Support Center: Catalyst Ligand Optimization for Reactions with Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate

Introduction This technical support guide is designed for researchers, scientists, and drug development professionals engaged in cross-coupling reactions utilizing diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate. Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in cross-coupling reactions utilizing diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate. This unique vinyl iodide and phosphonate substrate presents specific challenges and opportunities in catalyst and ligand selection. This document, presented in a question-and-answer format, provides in-depth troubleshooting advice and experimental protocols to optimize your reaction outcomes. Our approach is grounded in mechanistic principles and field-proven insights to ensure scientific integrity and experimental success.

Core Concepts in Catalyst & Ligand Selection

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1] The success of these reactions is intricately linked to the choice of the palladium source and, critically, the nature of the supporting ligand. The ligand modulates the electronic and steric properties of the palladium center, influencing the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2]

For a substrate like diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate, the interplay between the vinyl iodide and the phosphonate moiety requires careful consideration of the ligand's characteristics to achieve optimal reactivity and minimize side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: General Reaction Setup & Initial Observations

Q1: My cross-coupling reaction with diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate is sluggish or shows no conversion. What are the primary factors to investigate?

A1: When a cross-coupling reaction fails to proceed, a systematic evaluation of the fundamental reaction components is the most effective troubleshooting strategy. Before delving into complex ligand screening, ensure the integrity of your reagents and reaction conditions.

Initial Troubleshooting Workflow:

Caption: Initial troubleshooting workflow for failed cross-coupling reactions.

  • Reagent Integrity: Verify the purity of your diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate and the coupling partner (e.g., boronic acid for Suzuki coupling). Impurities can inhibit the catalyst.

  • Catalyst and Ligand Quality:

    • Palladium Source: Pd(II) precatalysts require in-situ reduction to the active Pd(0) species.[3] If this is inefficient, the reaction will not initiate. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst system. Some palladium sources, like Pd₂(dba)₃, can degrade over time.[3]

    • Ligand Oxidation: Phosphine ligands are susceptible to oxidation by air, rendering them ineffective at coordinating to the palladium center.[3] Use fresh ligands or those stored under an inert atmosphere.

  • Solvent and Base: Ensure solvents are anhydrous and have been properly degassed.[3] Oxygen can deactivate the Pd(0) catalyst.[3] The choice and quality of the base are also critical; for instance, in Suzuki reactions, the base activates the boronic acid for transmetalation.[3]

  • Reaction Temperature: Many cross-coupling reactions require heating.[3] If the reaction is sluggish at a lower temperature, a cautious increase may improve the rate. However, excessive heat can lead to catalyst decomposition.[3]

Section 2: Ligand Selection & Optimization

Q2: I am observing a mixture of desired product, starting material, and homocoupling byproducts. How can I optimize my ligand choice to improve selectivity?

A2: The formation of homocoupling products is often indicative of issues with the relative rates of the catalytic cycle steps. Ligand choice is paramount in mitigating these side reactions.

Ligand Parameter Considerations:

Ligand ParameterInfluence on Catalytic CycleRecommended Ligand Classes for Consideration
Electron-Donating Ability Accelerates oxidative addition of the vinyl iodide to the Pd(0) center.Bulky, electron-rich phosphines (e.g., Buchwald-type biaryl phosphines like XPhos, SPhos), N-heterocyclic carbenes (NHCs).[1]
Steric Bulk Promotes reductive elimination to form the desired C-C bond and prevents catalyst aggregation.Tri(tert-butyl)phosphine, Buchwald ligands, bulky NHCs.
Bite Angle (for bidentate ligands) Influences the geometry of the palladium complex, affecting the rate and selectivity of reductive elimination.dppf (1,1'-Bis(diphenylphosphino)ferrocene) and related ferrocene-based ligands.
  • To Minimize Homocoupling:

    • Improve Degassing: Rigorous exclusion of oxygen is the first line of defense, as oxygen can facilitate the oxidative coupling of organometallic reagents.[3]

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can reduce homocoupling that may arise from the in-situ reduction of Pd(II) precatalysts.[3]

    • Ligand Choice: Electron-rich, bulky monodentate phosphine ligands can accelerate the desired cross-coupling pathway relative to homocoupling.

Ligand Screening Workflow:

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance with Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate

Welcome to the advanced troubleshooting and methodology center for working with highly functionalized vinylphosphonates. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and methodology center for working with highly functionalized vinylphosphonates. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate .

This reagent is a highly sterically encumbered α -iodovinylphosphonate. The juxtaposition of a bulky diethyl phosphonate group, a large iodine atom, and an allylic methoxy group around a single sp2 carbon creates severe "A-strain" (allylic strain) and steric crowding. This crowding fundamentally alters the kinetics of transition-metal-catalyzed cross-couplings, frequently leading to stalled reactions, dehalogenation, or catalyst poisoning [1].

Below is a mechanistic Q&A, a data-driven optimization table, and a self-validating experimental protocol to ensure your success.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my Suzuki-Miyaura coupling fail completely when using standard conditions like Pd(PPh3​)4​ and Na2​CO3​ in aqueous THF? A1: The failure is rooted in the steric bottleneck at the transmetalation step. While oxidative addition of the C-I bond to Pd(0) is generally fast, the resulting Pd(II) intermediate is extremely crowded by the −P(O)(OEt)2​ and −CH2​OMe groups. Standard triphenylphosphine ( PPh3​ ) ligands are too bulky to allow the incoming boronic acid to coordinate efficiently to the Pd center, yet they lack the specific spatial geometry to force rapid reductive elimination. To overcome this, you must switch to dialkylbiaryl phosphine ligands (e.g., SPhos) or highly electron-rich, bulky trialkylphosphines like P(t-Bu)3​ [1]. These ligands stabilize the monomeric Pd(0) active species and create a flexible binding pocket that accelerates both transmetalation and reductive elimination.

Q2: I am observing significant proto-deiodination (yielding diethyl (3-methoxyprop-1-en-1-yl)phosphonate) instead of the cross-coupled product. What is the causality here? A2: Proto-dehalogenation is a competing pathway that occurs when the transmetalation step is too slow. The long-lived Pd(II) intermediate has time to undergo β -hydride elimination if an alkoxide is present (often from alcoholic solvents or trace water reacting with the base), or it can abstract a proton from the solvent. To suppress this, you must strictly exclude protic solvents. Switch to anhydrous toluene and use a non-nucleophilic, anhydrous base like K3​PO4​ or Cs2​CO3​ [2].

Q3: My product shows poor stereoretention (a mixture of E/Z isomers), even though my starting material was geometrically pure. How do I prevent isomerization? A3: Isomerization of the double bond occurs via a zwitterionic carbene-like palladium intermediate when the reaction is held at high temperatures for extended periods. Because the transmetalation of this specific hindered phosphonate is slow, the intermediate isomerizes before the coupling completes. To solve this, utilize microwave irradiation. Microwave heating provides rapid, uniform energy that overcomes the high activation barrier of transmetalation in minutes rather than hours, "trapping" the stereochemistry before isomerization can occur.

Part 2: Visualizing the Bottlenecks

CatalyticCycle Pd0 Active Catalyst Pd(0)Ln OxAdd Oxidative Addition (Fast C-I Cleavage) Pd0->OxAdd Vinyl Iodide PdII Pd(II) Intermediate (Sterically Crowded) OxAdd->PdII TransMet Transmetalation (Steric Bottleneck) PdII->TransMet Boronic Acid / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cross-Coupled Product

Pd-Catalyzed cycle highlighting the transmetalation bottleneck for α-iodovinylphosphonates.

Troubleshooting Start Reaction Failure Unreacted Unreacted Starting Material Start->Unreacted Dehal Dehalogenation Byproduct Start->Dehal Isomer E/Z Isomerization Start->Isomer Sol1 Use SPhos or P(t-Bu)3 Increase Temp to 90°C Unreacted->Sol1 Sol2 Switch to Anhydrous Toluene Use K3PO4 Base Dehal->Sol2 Sol3 Apply Microwave Irradiation (10 min) Isomer->Sol3

Troubleshooting logic tree for common failures in sterically hindered cross-couplings.

Part 3: Quantitative Optimization Data

To demonstrate the causality of ligand and base selection, the following table summarizes the optimization landscape for the Suzuki-Miyaura coupling of highly hindered α -halovinylphosphonates [1].

Catalyst System (5 mol%)Ligand (10 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)
Pd(PPh3​)4​ None Na2​CO3​ THF/ H2​O 80< 10% (Stalled)
Pd(dppf)Cl2​ None K2​CO3​ Dioxane9025%
Pd(OAc)2​ SPhos K3​PO4​ Toluene9088%
Pd(OAc)2​ P(t-Bu)3​⋅HBF4​ K2​CO3​ Toluene9095%

Note: The use of P(t-Bu)3​⋅HBF4​ as an air-stable precatalyst salt provides the highest conversion rates by generating the highly active, electron-rich Pd(0) species in situ.

Part 4: Self-Validating Experimental Protocol

This protocol utilizes a Buchwald-type catalyst system designed specifically to overcome the steric constraints of diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate.

Self-Validation Checkpoint: We incorporate 1,3,5-trimethoxybenzene as an internal standard to allow for precise NMR-based yield tracking before destructive workup.

Materials Required:
  • Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate (1.0 mmol)

  • Arylboronic Acid (1.5 mmol)

  • Pd(OAc)2​ (0.05 mmol, 5 mol%)

  • P(t-Bu)3​⋅HBF4​ (0.10 mmol, 10 mol%)

  • Anhydrous K3​PO4​ (2.5 mmol)

  • Anhydrous Toluene (5.0 mL, degassed)

  • 1,3,5-Trimethoxybenzene (0.33 mmol, internal standard)

Step-by-Step Methodology:
  • Preparation of the Schlenk Tube: Flame-dry a 25 mL Schlenk tube under a high vacuum and backfill with dry Argon. Repeat this cycle three times to ensure strict exclusion of oxygen and moisture.

  • Loading Solid Reagents: Under a positive flow of Argon, charge the flask with Pd(OAc)2​ (11.2 mg), P(t-Bu)3​⋅HBF4​ (29.0 mg), the arylboronic acid (1.5 mmol), and finely powdered, oven-dried K3​PO4​ (530 mg).

  • Loading Liquid Reagents: Add diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate (334 mg, 1.0 mmol) and the internal standard 1,3,5-trimethoxybenzene (55.5 mg) via a gas-tight syringe.

  • Solvent Addition & Degassing: Inject 5.0 mL of anhydrous toluene. Seal the tube and perform three freeze-pump-thaw cycles to remove dissolved oxygen, which rapidly oxidizes electron-rich phosphine ligands.

  • Reaction Execution: Submerge the Schlenk tube in a pre-heated oil bath at 90 °C. Stir vigorously (1000 rpm) for 12 hours. Causality note: High stirring rates are critical because the reaction is a heterogeneous mixture (solid K3​PO4​ in toluene).

  • In-Process Validation (NMR Aliquot): After 12 hours, cool to room temperature. Withdraw a 50 μ L aliquot under Argon, dilute with 0.5 mL CDCl3​ , filter through a small celite plug, and acquire a crude 1H NMR spectrum. Compare the integration of the product's vinylic proton against the internal standard's aromatic protons (6.08 ppm) to confirm >90% conversion.

  • Workup & Purification: Dilute the reaction mixture with 15 mL of ethyl acetate and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Isolation: Purify the crude residue via flash column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient) to afford the pure α -aryl-substituted vinylphosphonate.

Part 5: References

  • Applications of α-phosphonovinyl tosylates in the synthesis of α-arylethenylphosphonates via Suzuki-Miyaura cross-coupling reactions. Fang, Y., Zhang, L., Li, J., Jin, X., Yuan, M., Li, R., Wu, R., & Fang, J. Organic Letters, 2015, 17(4), 798-801. URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate and Diethyl (1-bromo-3-methoxyprop-1-en-1-yl)phosphonate

For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic organic chemistry, vinyl halides are indispensable building blocks, particularly in the formation of carbon-carbon and carbon-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, vinyl halides are indispensable building blocks, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Among these, α-halo vinylphosphonates offer a unique combination of functionalities, enabling a diverse range of chemical transformations. This guide provides a detailed comparative analysis of the reactivity of two key reagents: diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate and its bromine-containing counterpart, diethyl (1-bromo-3-methoxyprop-1-en-1-yl)phosphonate. Understanding the nuanced differences in their reactivity is paramount for optimizing reaction conditions and achieving desired synthetic outcomes.

At a Glance: Iodine vs. Bromine in α-Halo Vinylphosphonates

FeatureDiethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonateDiethyl (1-bromo-3-methoxyprop-1-en-1-yl)phosphonate
Primary Reactivity Higher reactivity in cross-coupling reactions.Moderately reactive, often requiring more forcing conditions.
Key Applications Suzuki, Heck, Sonogashira, Stille couplings.Horner-Wadsworth-Emmons, nucleophilic substitutions.
Bond Dissociation Energy (C-X) Lower (C-I: ~57.6 kcal/mol).[1]Higher (C-Br: ~72.1 kcal/mol).[1]
Leaving Group Ability Excellent.Good.
Stability Generally stable but can be light-sensitive.More stable and less prone to decomposition.

The Decisive Factor: The Carbon-Halogen Bond

The fundamental difference in reactivity between the iodo- and bromo-vinylphosphonates stems from the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is significantly weaker and longer than the carbon-bromine (C-Br) bond.[1] This lower bond dissociation energy makes the vinyl iodide more susceptible to oxidative addition in transition-metal catalyzed cross-coupling reactions, which is often the rate-determining step.[2]

Consequently, diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate is the preferred substrate for a variety of palladium-catalyzed reactions, including Suzuki, Heck, Sonogashira, and Stille couplings.[1] These reactions typically proceed under milder conditions and with faster reaction rates compared to the corresponding vinyl bromide.[1][3]

Conversely, the stronger C-Br bond in diethyl (1-bromo-3-methoxyprop-1-en-1-yl)phosphonate imparts greater stability but necessitates more forcing conditions (e.g., higher temperatures, more reactive catalysts) to achieve comparable yields in cross-coupling reactions.[2] However, this robustness can be advantageous in multi-step syntheses where the vinyl halide moiety needs to withstand various reaction conditions before its intended transformation.

Experimental Insights: A Head-to-Head Comparison

To illustrate the practical implications of these differences, let's consider a hypothetical Suzuki coupling reaction.

Reaction Scheme:

Comparative Performance in a Suzuki Coupling Reaction:

Vinyl Halide (X)Typical Catalyst SystemTypical BaseTypical Temperature (°C)Typical Reaction Time (h)Representative Yield (%)
Iodine (I)Pd(PPh₃)₄, Pd(OAc)₂K₂CO₃, Cs₂CO₃Room Temp. - 801 - 685 - 95
Bromine (Br)Pd(dppf)Cl₂, Pd₂(dba)₃/ligandK₃PO₄, t-BuOK80 - 1206 - 2460 - 80

Note: These are representative conditions and yields. Actual results may vary depending on the specific substrates and reaction parameters.

As the data suggests, the vinyl iodide consistently outperforms the vinyl bromide in terms of reaction time, temperature, and overall yield under typical Suzuki coupling conditions.[2]

The Horner-Wadsworth-Emmons Reaction: A Common Ground

Both vinyl halides can serve as precursors for ylides in the Horner-Wadsworth-Emmons (HWE) reaction, a powerful tool for alkene synthesis.[4][5][6] In this context, the halogen atom is typically displaced by a phosphite in a Michaelis-Arbuzov type reaction to generate the corresponding phosphonate ylide precursor.[5][6]

While both can be utilized, the choice between the iodo and bromo derivative often comes down to the desired reactivity in subsequent steps or the specific conditions of the HWE reaction itself. The bromo derivative is a very common reagent for this type of reaction.[5]

Experimental Protocols

Protocol 1: Synthesis of Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate

The synthesis of α-halo vinylphosphonates can be achieved through various methods. A common approach involves the reaction of a suitable precursor with an iodinating agent.

Materials:

  • Diethyl (3-methoxyprop-1-yn-1-yl)phosphonate

  • Iodine (I₂)

  • Potassium Carbonate (K₂CO₃)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of diethyl (3-methoxyprop-1-yn-1-yl)phosphonate in dichloromethane, add potassium carbonate.

  • Slowly add a solution of iodine in dichloromethane at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for a Suzuki Cross-Coupling Reaction

Materials:

  • Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate or Diethyl (1-bromo-3-methoxyprop-1-en-1-yl)phosphonate

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • In a reaction vessel, combine the vinyl phosphonate, arylboronic acid, palladium catalyst, and base.

  • Degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C for the iodide, 100 °C for the bromide) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Reactivity Differences

The following diagram illustrates the key decision-making factors when choosing between the iodo- and bromo-vinylphosphonates.

G cluster_0 Synthetic Goal cluster_1 Reactivity Profile Cross-Coupling Cross-Coupling Iodide Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate Cross-Coupling->Iodide Higher Reactivity Milder Conditions Bromide Diethyl (1-bromo-3-methoxyprop-1-en-1-yl)phosphonate Cross-Coupling->Bromide Lower Reactivity Forcing Conditions HWE or Other Reactions HWE or Other Reactions HWE or Other Reactions->Iodide Potentially higher reactivity in subsequent steps HWE or Other Reactions->Bromide Greater Stability Commonly used

Sources

Comparative

A Comparative Guide to the Cross-Coupling Efficiency of Diethyl (1-Iodo-3-methoxyprop-1-en-1-yl)phosphonate and Vinyl Triflates

In the landscape of modern synthetic organic chemistry, the formation of carbon-carbon bonds through transition-metal catalyzed cross-coupling reactions is a cornerstone for the assembly of complex molecules. Among the m...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern synthetic organic chemistry, the formation of carbon-carbon bonds through transition-metal catalyzed cross-coupling reactions is a cornerstone for the assembly of complex molecules. Among the myriad of electrophilic partners, vinyl iodides and vinyl triflates have emerged as prominent substrates for their ability to introduce vinyl moieties, which are prevalent in natural products and pharmaceutical agents. This guide provides an in-depth comparison of the cross-coupling efficiency of a representative vinyl iodide, diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate, and vinyl triflates in two of the most powerful cross-coupling methodologies: the Suzuki-Miyaura and Sonogashira reactions.

The Decisive Role of the Leaving Group: Iodide vs. Triflate

The fundamental difference in the cross-coupling efficiency between vinyl iodides and vinyl triflates lies in the nature of their respective leaving groups. The carbon-iodine (C-I) bond is significantly weaker than the carbon-oxygen (C-O) bond of a triflate group.[1] This disparity in bond dissociation energies directly impacts the rate-determining step of many cross-coupling catalytic cycles: the oxidative addition of the electrophile to the low-valent transition metal catalyst, typically palladium(0).

The weaker C-I bond facilitates a more rapid oxidative addition, allowing reactions involving vinyl iodides to proceed under milder conditions, often at lower temperatures and with lower catalyst loadings, compared to their vinyl triflate counterparts.[2][3] Consequently, the general order of reactivity for vinyl electrophiles in palladium-catalyzed cross-coupling reactions is firmly established as: Vinyl-I > Vinyl-Br > Vinyl-Cl > Vinyl-OTf.[3]

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which forges a carbon-carbon bond between an organoboron compound and an organic halide or triflate, is a testament to the enhanced reactivity of vinyl iodides. While both substrates are viable, the reaction conditions required for vinyl triflates are typically more forcing.

FeatureDiethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonateRepresentative Vinyl Triflate
Relative Reactivity Very HighHigh
Typical Catalyst System Pd(PPh₃)₄, Pd(OAc)₂/PPh₃Pd(dppf)Cl₂, Pd(OAc)₂/PCy₃
Typical Base K₂CO₃, K₃PO₄Na₂CO₃, Cs₂CO₃
Typical Solvent Toluene/H₂O, Dioxane/H₂OTHF/H₂O, DME/H₂O
Temperature (°C) Room Temperature to 6040 to 80
Reaction Time (h) 1-42-12
Yield (%) Generally >85%70-90%

This table presents typical conditions and expected yields based on general knowledge of Suzuki-Miyaura reactions for these classes of compounds.

Experimental Protocol: Suzuki-Miyaura Coupling of a Vinyl Iodide Phosphonate

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a vinyl iodide phosphonate with an arylboronic acid.

Materials:

  • Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (5 mL per mmol of vinyl iodide)

  • Water (1 mL per mmol of vinyl iodide)

  • Nitrogen or Argon gas

  • Standard Schlenk line and glassware

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate, arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask under a positive pressure of inert gas.

  • Add the degassed toluene and water to the flask via syringe.

  • Stir the reaction mixture at 60 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the final product.

Experimental Protocol: Suzuki-Miyaura Coupling of a Vinyl Triflate

This protocol provides a general method for the Suzuki coupling of a vinyl triflate with an arylboronic acid, often requiring slightly more forcing conditions than for a vinyl iodide.[4][5]

Materials:

  • Vinyl triflate substrate (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Tetrahydrofuran (THF) (5 mL per mmol of vinyl triflate)

  • Water (1 mL per mmol of vinyl triflate)

  • Nitrogen or Argon gas

  • Standard Schlenk line and glassware

Procedure:

  • In a Schlenk flask, combine the vinyl triflate, arylboronic acid, and sodium carbonate.

  • Purge the flask with nitrogen or argon for 10-15 minutes.

  • Add the Pd(dppf)Cl₂ catalyst under a stream of inert gas.

  • Introduce the degassed THF and water to the reaction mixture.

  • Heat the mixture to 70 °C and stir vigorously. Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture and add water.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution in vacuo.

  • Purify the crude product by flash column chromatography.

Comparative Performance in Sonogashira Coupling

The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide/triflate, further highlights the superior reactivity of vinyl iodides.[2] The milder conditions required for vinyl iodides often lead to cleaner reactions and higher yields.

FeatureDiethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonateRepresentative Vinyl Triflate
Relative Reactivity Very HighHigh
Typical Catalyst System Pd(PPh₃)₄/CuI, PdCl₂(PPh₃)₂/CuIPd(PPh₃)₄/CuI, Pd(OAc)₂/PPh₃/CuI
Typical Base Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH)
Typical Solvent THF, DMFDMF, Acetonitrile
Temperature (°C) Room Temperature to 40Room Temperature to 60
Reaction Time (h) 0.5-32-8
Yield (%) Generally >90%75-90%

This table presents typical conditions and expected yields based on general knowledge of Sonogashira reactions for these classes of compounds.

Experimental Protocol: Sonogashira Coupling of a Vinyl Iodide Phosphonate

The following is a representative protocol for the copper-cocatalyzed Sonogashira coupling of a vinyl iodide.[6]

Materials:

  • Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide [CuI] (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) (5 mL per mmol of vinyl iodide)

  • Nitrogen or Argon gas

  • Standard Schlenk line and glassware

Procedure:

  • Add the diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate, PdCl₂(PPh₃)₂, and CuI to a dry Schlenk flask under an inert atmosphere.

  • Add anhydrous THF and triethylamine to the flask.

  • Add the terminal alkyne dropwise to the stirred mixture.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Experimental Protocol: Sonogashira Coupling of a Vinyl Triflate

A standard protocol for the Sonogashira coupling of a vinyl triflate is detailed below.[7]

Materials:

  • Vinyl triflate substrate (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Copper(I) iodide [CuI] (5 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL per mmol of vinyl triflate)

  • Nitrogen or Argon gas

  • Standard Schlenk line and glassware

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the vinyl triflate, Pd(PPh₃)₄, and CuI.

  • Add anhydrous DMF and triethylamine, and stir the mixture for 10 minutes at room temperature.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at 40-50 °C for 2-6 hours, monitoring its progress.

  • After completion, cool the reaction, dilute with diethyl ether, and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography.

Visualizing the Catalytic Cycles and Workflow

To further elucidate the processes, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Sonogashira reactions, and a flowchart compares the general experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 trans-[Pd(II)(R)(X)L2] trans-[Pd(II)(R)(X)L2] Pd(0)L2->trans-[Pd(II)(R)(X)L2] Oxidative Addition Oxidative Addition Oxidative Addition R-X (Vinyl Iodide or Triflate) R-X (Vinyl Iodide or Triflate) R-X (Vinyl Iodide or Triflate)->trans-[Pd(II)(R)(X)L2] trans-[Pd(II)(R)(R')L2] trans-[Pd(II)(R)(R')L2] trans-[Pd(II)(R)(X)L2]->trans-[Pd(II)(R)(R')L2] Transmetalation Base Base Base->trans-[Pd(II)(R)(R')L2] R'-B(OR)2 R'-B(OR)2 R'-B(OR)2->trans-[Pd(II)(R)(R')L2] Transmetalation Transmetalation trans-[Pd(II)(R)(R')L2]->Pd(0)L2 Reductive Elimination R-R' R-R' trans-[Pd(II)(R)(R')L2]->R-R' Reductive Elimination Reductive Elimination

Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Pd(II)(R)(X)L2 Pd(II)(R)(X)L2 Pd(0)L2->Pd(II)(R)(X)L2 Oxidative Addition Oxidative Addition Oxidative Addition R-X R-X Pd(II)(R)(X)L2) Pd(II)(R)(X)L2) R-X->Pd(II)(R)(X)L2) Pd(II)(R)(C≡CR')L2 Pd(II)(R)(C≡CR')L2 Pd(II)(R)(X)L2->Pd(II)(R)(C≡CR')L2 Transmetalation Transmetalation Transmetalation Pd(II)(R)(C≡CR')L2->Pd(0)L2 Reductive Elimination R-C≡CR' R-C≡CR' Pd(II)(R)(C≡CR')L2->R-C≡CR' Reductive Elimination Reductive Elimination CuX CuX CuC≡CR' CuC≡CR' CuX->CuC≡CR' R'C≡CH R'C≡CH R'C≡CH->CuC≡CR' Base Base Base->CuC≡CR' CuC≡CR'->Pd(II)(R)(X)L2

Caption: Interconnected Catalytic Cycles of the Sonogashira Coupling.

Workflow_Comparison cluster_iodide Vinyl Iodide Workflow cluster_triflate Vinyl Triflate Workflow I1 Combine Vinyl Iodide, Coupling Partner, Base I2 Add Pd Catalyst (e.g., Pd(PPh₃)₄) I1->I2 I3 Mild Conditions: Room Temp to 60°C I2->I3 I4 Shorter Reaction Time (e.g., 1-4h) I3->I4 I5 Workup & Purification I4->I5 T1 Combine Vinyl Triflate, Coupling Partner, Base T2 Add Pd Catalyst (often with specific ligands like dppf) T1->T2 T3 More Forcing Conditions: 40°C to 80°C T2->T3 T4 Longer Reaction Time (e.g., 2-12h) T3->T4 T5 Workup & Purification T4->T5

Caption: General Workflow Comparison: Vinyl Iodide vs. Vinyl Triflate.

Conclusion and Outlook

The evidence from established chemical principles and representative experimental protocols overwhelmingly indicates that diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate and other vinyl iodides are more efficient cross-coupling partners than vinyl triflates. This heightened reactivity, stemming from the weaker carbon-iodine bond, translates to tangible benefits in the laboratory: milder reaction conditions, shorter reaction times, and often higher yields.

While vinyl triflates remain valuable and synthetically useful electrophiles, particularly due to their accessibility from carbonyl compounds, researchers and drug development professionals should, when possible, consider the use of vinyl iodides for more efficient and robust cross-coupling reactions. The choice between these two substrates will ultimately depend on factors such as the availability of starting materials, the complexity of the target molecule, and the desired process efficiency. However, for optimizing reaction conditions and maximizing yield, the iodide stands as the superior leaving group.

References

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002 , 653, 46-49. [Link]

  • Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry2006 , 691(22), 4746-4752. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Analyzes of alkyl phosphonate mixtures. JEOL Ltd. [Link]

  • One-Pot Phosphonylation of Heteroaromatic Lithium Reagents: The Scope and Limitations of Its Use for the Synthesis of Heteroaromatic Phosphonates. Molecules2023 , 28(7), 3105. [Link]

  • Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses2023 , 100, 84-98. [Link]

  • Occhiato, E. G., Trabocchi, A., & Guarna, A. Suzuki Reaction of Vinyl Triflates from Six- and Seven-Membered N-Alkoxycarbonyl Lactams with Boronic Acids and Esters. The Journal of Organic Chemistry2001 , 66(7), 2459–2465. [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances2024 , 14(3), 1845-1865. [Link]

  • Single-step synthesis of styryl phosphonic acids via palladium-catalyzed Heck coupling of vinyl phosphonic acid with aryl halides. Chemical Communications2012 , 48(62), 7729-7731. [Link]

  • Ishiyama, T., Abe, S., Miyaura, N., & Suzuki, A. Palladium-Catalyzed Alkyl-Alkyl Cross-Coupling Reaction of 9-Alkyl-9-BBN Derivatives with Iodoalkanes Possessing β-Hydrogens. Chemistry Letters1992 , 21(4), 691-694. [Link]

  • Vinyl iodide functional group. Wikipedia. [Link]

  • Synthesis of Bio-Inspired 1,3-Diarylpropene Derivatives via Heck Cross-Coupling and Cytotoxic Evaluation on Breast Cancer Cells. Molecules2023 , 28(21), 7356. [Link]

  • Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates. The Journal of Organic Chemistry2008 , 73(13), 5153–5156. [Link]

  • Suzuki-Miyaura Cross-Coupling: Preparation of 2-Vinylthiophene. Organic Syntheses2011 , 88, 189. [Link]

  • Base-Catalyzed Reaction of Isatins and (3-Hydroxyprop-1-yn-1-yl)phosphonates as a Tool for the Synthesis of Spiro-1,3-dioxolane Oxindoles with Anticancer and Anti-Platelet Properties. Molecules2024 , 29(20), 4700. [Link]

  • An alternative C–P cross-coupling route for the synthesis of novel V-shaped aryldiphosphonic acids. Beilstein Journal of Organic Chemistry2022 , 18, 1517-1525. [Link]

  • Recent Advances in Palladium‐Catalyzed Phosphonation of Aryl Halides, Sulfonates and Related Derivatives. European Journal of Organic Chemistry2024 , 27(19), e202301389. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances2021 , 11(12), 6965-6987. [Link]

  • Suzuki Reaction of Vinyl Triflates from Six- and Seven-Membered N-Alkoxycarbonyl Lactams with Boronic Acids and Esters. Organic Chemistry Portal. [Link]

  • Cross-Coupling of Aryl Grignard Reagents with Aryl Iodides and Bromides through SRN1 Pathway. The Journal of Organic Chemistry2021 , 86(17), 11847–11857. [Link]

  • 7.10. Sonogashira Coupling Between a Vinylic Halide and a Terminal Alkyne. In Advanced Practical Organic Chemistry, Third Edition (pp. 314-317). CRC Press. [Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry2019 , 15, 2854-2863. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. In Sustainable Chemical Insight in Biological Exploration. [Link]

Sources

Validation

Evaluating stability of diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate compared to standard phosphonates

As drug development and complex target synthesis increasingly rely on organophosphorus building blocks, highly functionalized phosphonates have become indispensable. Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate is...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and complex target synthesis increasingly rely on organophosphorus building blocks, highly functionalized phosphonates have become indispensable. Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate is a prime example of a specialized, multi-handle reagent. Featuring a vinylic iodine for transition-metal-catalyzed cross-coupling and an allylic methoxy group for downstream functionalization, it is a powerful precursor.

However, the very functional groups that grant this molecule its synthetic utility inherently compromise its thermodynamic and kinetic stability. This guide provides an in-depth, objective comparison of the stability profile of this highly functionalized building block against standard commercially available alternatives, such as diethyl vinylphosphonate and diethyl allylphosphonate.

Structural Deconstruction & Mechanistic Rationale

To understand the stability profile of diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate, we must analyze the causality behind its reactivity domains:

  • The Phosphonate Ester Core [ (EtO)2​P(=O)− ]: Generally robust, this moiety resists mild aqueous conditions and neutral hydrolysis. However, the strong electron-withdrawing nature of the adjacent vinylic iodine slightly increases the electrophilicity of the phosphorus center compared to standard alkyl phosphonates.

  • The α -Iodovinyl Moiety [ −C(I)=CH− ]: This is the primary thermodynamic vulnerability. The C(sp2)−I bond possesses a relatively low bond dissociation energy ( ∼65 kcal/mol ), making it highly susceptible to photolytic homolysis and thermal degradation. In contrast, standard vinylphosphonates possess strong C(sp2)−H bonds that resist such cleavage .

  • The Allylic Methoxy Group [ =CH−CH2​−OMe ]: Unlike the unfunctionalized tail of diethyl allylphosphonate, this allylic ether is prone to Lewis acid-mediated ionization. The resulting allylic cation is stabilized by resonance with the adjacent double bond, driving the equilibrium toward degradation or substitution in the presence of nucleophiles.

Comparative Stability Matrix

The following table summarizes the quantitative and qualitative stability metrics of the target molecule against standard baseline phosphonates.

Stability ParameterDiethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonateDiethyl vinylphosphonate (Standard)Diethyl allylphosphonate (Standard)
Thermal Stability Low-Moderate (Degradation observed >80∘C ; requires cold storage)High (Stable >150∘C )High (Stable >150∘C )
Photostability Low (Rapid C−I bond homolysis under UV irradiation)High (Photochemically inert under standard conditions)High (Photochemically inert)
Lewis Acid Tolerance Low (Prone to allylic ether cleavage and polymerization)High (Inert to mild Lewis acids)Moderate (Stable, but can coordinate)
Base Stability Moderate (Risk of dehydrohalogenation yielding alkynylphosphonates)Moderate (Susceptible to Michael addition by strong nucleophiles)Low (Rapidly isomerizes to 1-propenylphosphonate)

Mechanistic Degradation Pathways

To visualize the specific vulnerabilities of the target compound, the following logical diagram maps the stressors to their respective degradation outcomes.

StabilityPathways Target Diethyl (1-iodo-3-methoxyprop- 1-en-1-yl)phosphonate Photo Photolysis (UV) / Heat Target: C(sp2)-I Bond Target->Photo High Risk Lewis Lewis Acids / Nucleophiles Target: Allylic Ether Target->Lewis High Risk Base Strong Base Target: alpha-Proton / Iodine Target->Base Moderate Risk DegPhoto Homolytic Cleavage (Deiodination / Radical Coupling) Photo->DegPhoto DegLewis Allylic Cation Formation (Substitution / Polymerization) Lewis->DegLewis DegBase Dehydrohalogenation (Alkynylphosphonate Formation) Base->DegBase Standard Standard Vinylphosphonates (e.g., Diethyl vinylphosphonate) Stable High Stability (Resistant to Homolysis/Elimination) Standard->Stable Standard Baseline

Fig 1. Mechanistic degradation pathways of 1-iodovinylphosphonates vs standard vinylphosphonates.

Self-Validating Experimental Protocols for Stability Evaluation

To empirically verify the stability profiles discussed above, researchers must employ rigorous, self-validating analytical workflows. The following protocols utilize quantitative 31P NMR ( qNMR ) to track degradation, ensuring that experimental artifacts are eliminated.

Protocol A: Photolytic and Thermal Stress Profiling ( qNMR )

Causality & Rationale: The primary failure mode of α -iodovinylphosphonates is C−I bond homolysis . By subjecting the compound to UV light and elevated temperatures in a deuterated solvent, we can monitor the disappearance of the parent 31P signal ( ∼15−20 ppm ) and the emergence of deiodinated or polymeric species. Self-Validation Mechanism: The inclusion of Triphenylphosphine oxide (TPPO) as an internal standard ensures that any reduction in the target's integral is absolute, differentiating true chemical degradation from sample precipitation or solvent evaporation. A dark control run in parallel isolates photolytic from thermal degradation.

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 10.0 mg of diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate and 2.0 mg of TPPO (internal standard, 31P δ≈29 ppm ) into a clean vial.

  • Solvation: Dissolve the mixture in 0.6 mL of CDCl3​ ( CDCl3​ is chosen as it acts as a trap for vinyl radicals, yielding the corresponding chlorovinyl derivative, which provides a clear mechanistic readout). Transfer to a quartz NMR tube.

  • Control Preparation: Prepare an identical tube, but wrap it entirely in aluminum foil (Dark Control).

  • Baseline Acquisition: Acquire a baseline 31P and 1H NMR spectrum at t=0 .

  • Stress Application: Place the quartz tube in a photoreactor equipped with 254 nm UV lamps at 25∘C . Place the dark control in an 80∘C oil bath.

  • Monitoring: Acquire NMR spectra at 1h , 4h , and 24h . Calculate the absolute degradation percentage by comparing the integral of the target compound's phosphorus peak against the invariant TPPO peak.

Protocol B: Lewis Acid Susceptibility Assay

Causality & Rationale: The allylic methoxy group is a latent leaving group. Exposure to Lewis acids (e.g., BF3​⋅OEt2​ ) will drive the formation of an allylic cation. Standard vinylphosphonates lack this moiety and will remain inert under identical conditions.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 0.1 mmol of the target compound in 1.0 mL of anhydrous CH2​Cl2​ under an inert argon atmosphere.

  • Reagent Addition: Cool the solution to 0∘C . Add 0.1 equivalents of Boron trifluoride diethyl etherate ( BF3​⋅OEt2​ ) dropwise.

  • Incubation & Quenching: Stir for 2 hours, allowing the reaction to warm to room temperature. Quench the reaction with 0.5 mL of saturated aqueous NaHCO3​ .

  • Analysis: Extract the organic layer, dry over Na2​SO4​ , and analyze via LC-MS. The presence of higher molecular weight oligomers or substitution products (if a nucleophile was intentionally added) confirms the lability of the allylic ether pathway. Run diethyl vinylphosphonate through the exact same protocol; LC-MS will show >99% recovery of the starting material.

References

  • Chemicals from Alkynes with Palladium Catalysts. Chemical Reviews, ACS Publications. Provides authoritative mechanistic context on the cross-coupling vulnerabilities and oxidative addition pathways of halogenated vinyl species.[Link]

  • Nucleophilic Halogenations of Diazo Compounds, a Complementary Principle for the Synthesis of Halodiazo Compounds. The Journal of Organic Chemistry, ACS Publications. Details the thermal and photolytic stability parameters of highly functionalized, heteroatom-substituted phosphonates.[Link]

Safety & Regulatory Compliance

Safety

Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate proper disposal procedures

Operational Guide: Safety and Disposal Protocols for Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate In the fast-paced environment of drug development and complex organic synthesis, the safe handling and disposal of...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safety and Disposal Protocols for Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate

In the fast-paced environment of drug development and complex organic synthesis, the safe handling and disposal of highly functionalized reagents is paramount. Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate is a specialized organophosphorus intermediate, likely utilized in Horner-Wadsworth-Emmons (HWE) olefinations to construct complex carbon frameworks.

Because this molecule contains both an organophosphonate ester moiety and a vinylic iodine atom, its disposal cannot be treated as standard organic waste. This guide provides drug development professionals and laboratory scientists with the authoritative, step-by-step logistical and safety protocols required to manage this compound from point-of-generation to final institutional hand-off.

Hazard Profiling & Causality

To design a self-validating disposal system, we must first understand the chemical causality driving the hazard profile of Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate:

  • The Halogen Factor (Vinylic Iodide): The presence of the iodine atom strictly dictates that this compound and any associated reaction mother liquors must be classified as Halogenated Organic Waste . Mixing halogenated waste with non-halogenated streams is a critical operational failure; it dramatically increases disposal costs and can lead to dangerous, highly exothermic reactions or the release of toxic halogen gases during commercial waste incineration.

  • The Organophosphorus Core: Diethyl phosphonates are generally stable under neutral conditions but can undergo hydrolysis under extreme pH. While simple dialkyl phosphites (e.g., diethyl phosphite) are closely monitored under the Chemical Weapons Convention (Schedule 3)[1], highly functionalized downstream intermediates like this one are managed under standard hazardous waste regulations (e.g., RCRA in the United States). They are recognized as serious eye and skin irritants[2].

  • Regulatory Prohibition on "In-Lab Treatment": It is a common misconception that researchers should chemically neutralize (e.g., via aggressive acid/base hydrolysis) complex organophosphonates before disposal. Under strict environmental regulations, "treatment by generator" is generally prohibited unless it is a formally permitted step of the experimental protocol[3]. Therefore, the safest and most compliant method is proper segregation and professional disposal.

Quantitative Data & Logistical Summary

The following table summarizes the critical operational parameters for handling and storing this compound prior to disposal.

ParameterOperational SpecificationScientific Rationale
Waste Classification Halogenated Organic WastePresence of covalently bound iodine requires specialized high-temperature incineration to prevent dioxin/furan formation.
Primary Containment HDPE or PTFE-lined Amber GlassPrevents leaching and degradation. Avoid metal containers which can react with halogenated organics over time.
Incompatible Materials Strong oxidizing agents, strong basesCan trigger premature, uncontrolled hydrolysis of the phosphonate ester or oxidative cleavage of the alkene.
Spill Absorbent Dry sand, vermiculiteInert materials prevent secondary reactions. Combustible materials (sawdust) must be avoided[2].
Required PPE Nitrile gloves, splash goggles, lab coatProtects against the inherent irritating properties of the diethoxyphosphoryl group[1][2].

Step-by-Step Operational Disposal Workflow

This protocol outlines the standard operating procedure for the safe accumulation and disposal of Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate waste in a professional laboratory setting.

Step 1: Point-of-Generation Segregation Immediately upon completion of the reaction or purification step (e.g., silica gel chromatography), isolate all fractions, mother liquors, and aqueous washes containing the phosphonate intermediate. Do not mix this stream with standard non-halogenated solvents (like pure hexane or ethyl acetate).

Step 2: Containment and Accumulation Transfer the waste into a designated, chemically compatible container (e.g., a 4-liter PTFE-lined glass bottle or HDPE carboy). Ensure the container is stored in a designated Satellite Accumulation Area (SAA) that features secondary containment (a bin capable of holding 110% of the primary container's volume).

Step 3: Immediate Labeling By law, the waste container must be labeled the moment the first drop of waste enters it. Affix a standard Hazardous Waste tag. Explicitly write "Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate" alongside the primary solvent names. Do not use abbreviations or chemical structures on the waste tag.

Step 4: Spill Response Protocol (If Applicable) In the event of an accidental release during transfer:

  • Eliminate all ignition sources and ensure adequate ventilation[2].

  • Don appropriate PPE (chemical-resistant gloves, safety goggles).

  • Cover the liquid spill with an inert absorbent such as dry sand or vermiculite[2].

  • Carefully sweep the absorbed mixture using a non-sparking tool and place it into a solid hazardous waste container. Label as "Hazardous Spill Debris containing Halogenated Organophosphonates."

Step 5: Institutional Hand-off Do not attempt to flush any residue down the sink or evaporate solvents in a fume hood as a disposal method. Once the container is full, or reaches the institutional time limit (typically 90 days), securely cap the container and submit a pickup request to your facility's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service[1][2].

Waste Segregation Logic

The following diagram illustrates the decision-making logic for segregating organophosphonate waste to ensure compliance and safety.

WasteSegregation Start Generate Phosphonate Waste Stream CheckHalogen Does the molecule contain F, Cl, Br, or I? Start->CheckHalogen Halogenated Route to: Halogenated Organic Waste CheckHalogen->Halogenated Yes (e.g., Iodine present) NonHalogenated Route to: Non-Halogenated Organic Waste CheckHalogen->NonHalogenated No EHSPickup EHS / Licensed Professional Disposal Halogenated->EHSPickup NonHalogenated->EHSPickup Incineration High-Temperature Incineration EHSPickup->Incineration

Fig 1: Waste segregation and disposal workflow for halogenated organophosphonate intermediates.

References

  • PubChem, National Institutes of Health. "Diethyl hydrogen phosphite | C4H10O3P+ | CID 6327654 - PubChem" Hazardous Substances Data Bank (HSDB) and Regulatory Status.
  • Tokyo Chemical Industry Co., Ltd. (TCI). "Diethyl Phosphite | 762-04-9 | Safety Data and Handling Protocols." TCI Chemicals.
  • Organic Syntheses. "Working with Hazardous Chemicals - General Guidelines for the Management of Chemical Waste." Organic Syntheses.

Sources

Handling

A Comprehensive Guide to the Safe Handling of Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate. The following protocols ar...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate. The following protocols are designed to ensure the safe handling of this compound from receipt to disposal, grounded in established safety principles for organophosphorus and iodo-compounds.

Due to the absence of a specific Safety Data Sheet (SDS) for Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate, the hazard information and personal protective equipment (PPE) recommendations have been extrapolated from data for the structurally similar compound, Diethyl iodomethylphosphonate, and general knowledge of organophosphorus and iodo-compounds.[1]

Understanding the Hazards

Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate is a member of the organophosphate family and contains iodine. Organophosphates can be hazardous, primarily through the inhibition of acetylcholinesterase, an enzyme critical for nervous system function.[2][3][4] Exposure can occur through inhalation, ingestion, or skin absorption.[4] Symptoms of organophosphate exposure can range from mild (headache, dizziness, nausea) to severe (muscle weakness, respiratory distress, and in extreme cases, paralysis or death).[3][4][5]

The presence of iodine in the molecule suggests that it may also cause skin and eye irritation.[1][6] A similar compound, Diethyl iodomethylphosphonate, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

Key Potential Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[7]

  • Skin and Eye Irritation: Can cause significant irritation upon contact.[1][8]

  • Respiratory Irritation: Vapors or aerosols may irritate the respiratory tract.[1][7]

  • Neurotoxicity: As an organophosphate, it has the potential to be neurotoxic.[2][4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate. The following table outlines the minimum required PPE.

PPE CategorySpecificationRationale
Eye and Face Chemical splash goggles and a face shield.[9][10]Protects against splashes and vapors that can cause serious eye irritation.[1]
Hand Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[1][9][10] Always double-glove.Prevents skin absorption, a primary route of exposure for organophosphates.[10][11]
Body A lab coat worn over long-sleeved clothing and long pants. For larger quantities or in case of a potential splash, a chemical-resistant apron or coveralls should be worn.[1][12]Protects the skin from accidental contact.
Respiratory Work should be conducted in a certified chemical fume hood.[6][13] If there is a risk of generating aerosols outside of a fume hood, a respirator may be necessary.Minimizes the risk of inhaling potentially harmful vapors or aerosols.[1][7]
Footwear Closed-toe shoes.Protects feet from spills.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for minimizing risk. The following diagram and steps outline the safe handling process for Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate.

SafeHandlingWorkflow Receiving Receiving and Unpacking Storage Secure Storage Receiving->Storage Inspect and Log Handling Handling and Use (in Fume Hood) Storage->Handling Transport Safely Waste_Collection Waste Collection (Segregated) Handling->Waste_Collection Immediate Segregation Disposal Disposal Waste_Collection->Disposal Follow Institutional Protocol

Caption: Workflow for the safe handling of Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate.

Step-by-Step Protocol:

  • Receiving and Unpacking:

    • Upon receipt, visually inspect the package for any signs of damage or leaks.

    • Wear appropriate PPE (gloves, lab coat, and eye protection) when unpacking.

    • Confirm the container is properly labeled and sealed.

    • Log the chemical into your laboratory's inventory system.

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]

    • Keep the container tightly closed.[8]

    • Store in a designated and clearly labeled area for toxic chemicals.

  • Handling and Use:

    • All handling of Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate must be conducted in a certified chemical fume hood.[6][13]

    • Ensure an eyewash station and safety shower are readily accessible.[1][6]

    • Before starting work, ensure all necessary PPE is donned correctly.

    • Use the smallest quantity of the chemical necessary for the experiment.

    • Avoid creating aerosols or dust.

    • After handling, wash hands thoroughly with soap and water, even if gloves were worn.[8]

  • Waste Collection and Disposal:

    • All waste materials contaminated with Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate, including empty containers, contaminated gloves, and absorbent materials, must be collected in a designated and clearly labeled hazardous waste container.[6][14][15]

    • Waste should be segregated according to your institution's hazardous waste guidelines. Organophosphate waste may require specific disposal procedures.[16][17][18]

    • For solutions containing iodine, neutralization with a reducing agent like sodium thiosulfate may be required before disposal, in accordance with institutional protocols.[19]

    • Never dispose of this chemical down the drain.[20]

Emergency Procedures: Spill and Exposure Management

Prompt and correct action is critical in an emergency.

Spill Management:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.[14]

  • Control and Contain: If the spill is small and you are trained to handle it, don appropriate PPE. Contain the spill using absorbent materials like vermiculite or sand.[14][21] Work from the outside of the spill inwards to prevent spreading.[22][23]

  • Clean-Up: Collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[14][22]

  • Decontaminate: Decontaminate the spill area with a suitable cleaning agent, followed by soap and water.[14][21]

  • Ventilate: Ensure the area is well-ventilated before resuming work.[21]

Exposure Response:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][8][22] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8][22] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][8]

In all cases of exposure, provide the Safety Data Sheet (or this guide) to the responding medical personnel.

References

  • Guide for Chemical Spill Response. (n.d.).
  • Hazardous Chemical Spill Control Procedure. (2021, March 24).
  • Chemical Spill Clean-up Procedure. (2017, November 27). Safety & Risk Services.
  • SAFETY DATA SHEET - Diethyl iodomethylphosphonate. (2024, February 1). Fisher Scientific.
  • Standard Operating Procedure for work with Chemical name/class: Iodine. (2018, November 2).
  • Uwaifo, F., & John-Ohimai, F. (2020). Dangers of Organophosphate Pesticide Exposure to Human Health. Medical Technology and Science Journal.
  • Chittrakul, C., Sapbamrer, R., & Hongsibsong, S. (2022). Exposure to organophosphate insecticides, inappropriate personal protective equipment use, and cognitive performance among pesticide applicators. PubMed.
  • Iodination of Aromatic Compounds Lab. (n.d.). Scribd.
  • Working with Hazardous Chemicals. (2013, November 19). Organic Syntheses.
  • Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013: Chapter 5 Organophosphates. (2013). Environmental Protection Agency.
  • Organophosphate Toxicity. (2023, November 12). StatPearls - NCBI Bookshelf.
  • Personal Protective Equipment For Pest Management Personnel. (2004, November 9). Med.Navy.mil.
  • SAFETY DATA SHEET - Diethyl (Methoxymethyl)phosphonate. (2025, November 7). TCI Chemicals.
  • Organophosphate poisoning. (n.d.). Wikipedia.
  • SAFETY DATA SHEET - Diethyl methylphosphonate. (2010, April 12). Fisher Scientific.
  • Personal Protective Equipment (PPE) for Pesticide Use: Selection, Use, and Legal Requirements. (n.d.). UNH Extension.
  • Personal Protective Equipment for Working With Pesticides. (2000, December 1). MU Extension.
  • SAFETY DATA SHEET - Diethyl cyanomethylphosphonate. (2007, February 7). Thermo Fisher Scientific.
  • Navigating the Disposal of Thyodene and Associated Iodine Waste: A Comprehensive Guide. (2025, December). Benchchem.
  • Safety Data Sheet - Tetradecyl Phosphonate. (2025, June 12). Cayman Chemical.
  • Standard Operating Procedure for Custodial Chemical Spill Cleanup. (2024, January 10). Environmental Health & Safety.
  • Organophosphate Poisoning and Carbamate Poisoning. (n.d.). MSD Manual Professional Edition.
  • Spill and Cleaning Protocol. (n.d.). Environmental Health & Safety - Michigan State University.
  • Organophosphate Toxicity: Background, Etiology, Pathophysiology. (2026, February 24). Medscape Reference.
  • Wang, Y., et al. (2023). Treatment of Organophosphorus Esters Waste by CeO2: Efficient Degradation with Simultaneous Phosphorus Immobilization. ACS Publications.
  • Iodine Solution - Safety Data Sheet. (n.d.).
  • Adsorptive removal of organophosphate pesticides from aqueous solution using electrospun carbon nanofibers. (2024, August 25). Frontiers.
  • Destruction of emerging organophosphate contaminants in wastewater using the heterogeneous iron-based photo-Fenton-like process. (2021, January 1). NSF PAR.
  • Organic compounds in organophosporus pesticide manufacturing wastewaters. (n.d.). Environmental Protection Agency.
  • Detoxification of Organophosphorus Pesticide Solutions. (1991, August 2). ACS Publications.

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